molecular formula C8H5NO4 B126503 5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid CAS No. 143659-16-9

5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid

Cat. No.: B126503
CAS No.: 143659-16-9
M. Wt: 179.13 g/mol
InChI Key: CCXPRYRXBDOPCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid is a high-value heterocyclic building block employed in medicinal chemistry and pharmaceutical development. Its primary research application is in the design and synthesis of novel phosphodiesterase-4 (PDE4) inhibitors . PDE4 is a critical enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP); inhibiting this enzyme elevates cellular cAMP levels, leading to the suppression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) . Consequently, compounds featuring this scaffold are investigated as potential therapeutic agents for inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD) . The furan-oxazole core structure is recognized as a key pharmacophore for enabling potent PDE4 inhibitory activity, making it a crucial intermediate for constructing novel bioactive molecules . Researchers also utilize this heterocyclic carboxylic acid in exploring antitubercular agents, where it serves as a central scaffold targeting essential bacterial enzymes . Its structure allows for further functionalization, facilitating structure-activity relationship (SAR) studies to optimize potency and selectivity in drug discovery campaigns.

Properties

IUPAC Name

5-(furan-2-yl)-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO4/c10-8(11)6-7(13-4-9-6)5-2-1-3-12-5/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCXPRYRXBDOPCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=C(N=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650362
Record name 5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143659-16-9
Record name 5-(2-Furanyl)-4-oxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143659-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(furan-2-yl)-1,3-oxazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Chemical Properties of 5-(Furan-2-yl)-1,3-oxazole-4-carboxylic Acid: A Core Scaffold Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid represents a privileged heteroaromatic scaffold in medicinal chemistry, distinguished by its ability to function as a bioisostere for biaryl carboxylic acids. This compound integrates an electron-rich furan moiety with an electron-deficient oxazole core, creating a unique "push-pull" electronic system that influences both its physicochemical properties and its reactivity profile.

For drug development professionals, this scaffold offers specific utility in Fragment-Based Drug Discovery (FBDD) targeting enzyme active sites (e.g., DGAT-1, kinases) where the carboxylic acid provides a critical hydrogen bond anchor, while the bi-heteroaryl system enables pi-stacking interactions.

Physicochemical Profile

The chemical behavior of this compound is defined by the interplay between the acidic carboxyl group and the heteroaromatic rings.

Calculated & Predicted Properties

Data synthesized from structural analogs and QSAR models.

PropertyValue / RangeMechanistic Insight
Molecular Formula C₈H₅NO₄
Molecular Weight 179.13 g/mol Ideal for fragment-based screening (Rule of 3 compliant).
pKa (Acid) 2.8 – 3.2 (Predicted)The oxazole ring at position 4 exerts a strong electron-withdrawing inductive effect (-I), significantly increasing acidity compared to benzoic acid (pKa 4.2).
LogP 1.2 – 1.6Moderate lipophilicity allows for membrane permeability while maintaining aqueous solubility at physiological pH.
Topological Polar Surface Area (TPSA) ~80 ŲDominated by the carboxylate and oxazole nitrogen; suggests good oral bioavailability potential.
Solubility Low (Water, pH < 3)High (DMSO, MeOH, pH > 7)Solubility is pH-dependent. At physiological pH (7.4), the carboxylate anion renders the molecule highly soluble.
Electronic Distribution

The furan ring acts as an electron donor (via resonance), enriching the C5 position of the oxazole. Conversely, the oxazole ring is π-deficient (similar to pyridine), which deactivates the system towards electrophilic attack at the oxazole carbons but activates the carboxylic acid. This electronic gradient is critical for predicting metabolic stability:

  • Oxidative Liability: The furan ring is the primary site for metabolic oxidation (e.g., CYP450-mediated furan ring opening to reactive dicarbonyls).

  • Acid Stability: The oxazole-4-carboxylic acid bond is robust, resisting decarboxylation under standard physiological conditions.

Synthetic Pathways

The construction of the 5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid scaffold typically relies on cyclization strategies that form the oxazole ring from acyclic precursors.

Primary Route: Isocyanoacetate Cyclization

The most reliable method for accessing 4,5-disubstituted oxazoles is the reaction of activated carboxylic acid derivatives with isocyanoacetates.

Mechanism:

  • Activation: Furan-2-carboxylic acid is activated (e.g., as an acid chloride or mixed anhydride).

  • Acylation: Reaction with an isocyanoacetate enolate forms a formamino-

    
    -keto ester intermediate.
    
  • Cyclodehydration: Intramolecular attack of the enolic oxygen on the isonitrile carbon closes the oxazole ring.

Visualization: Synthetic Workflow

The following diagram outlines the critical path for synthesis, highlighting the modern "Direct Activation" route which avoids unstable acid chlorides.

SynthesisWorkflow Start Furan-2-carboxylic Acid Activation Activation Step (Acid Chloride or Mixed Anhydride) Start->Activation SOCl2 or Isobutyl Chloroformate Reagent1 Ethyl Isocyanoacetate Intermediate $beta$-Keto Isocyanide Intermediate Activation->Intermediate + Reagent1 Cyclization Base-Mediated Cyclization (DBU/TEA) Intermediate->Cyclization Intramolecular Attack Ester Ethyl 5-(Furan-2-yl)oxazole-4-carboxylate Cyclization->Ester - H2O Hydrolysis Hydrolysis (LiOH/THF) Ester->Hydrolysis Deprotection Product 5-(Furan-2-yl)-1,3-oxazole-4-carboxylic Acid Hydrolysis->Product Acidification

Caption: Step-wise synthetic route from furan-2-carboxylic acid to the target oxazole scaffold via isocyanoacetate condensation.

Reactivity & Stability Profile

Understanding the differential reactivity of the two rings is essential for derivatization and stability studies.

Chemical Reactivity Map
  • Site A (Carboxylic Acid): Standard amide coupling (HATU/EDC) proceeds efficiently. However, formation of the acid chloride requires catalytic DMF to prevent oxazole ring degradation.

  • Site B (Furan C5): The most nucleophilic site. Susceptible to Electrophilic Aromatic Substitution (EAS) such as bromination or formylation. This is a vector for expanding the SAR (Structure-Activity Relationship).

  • Site C (Oxazole C2): The C2 proton is relatively acidic (pKa ~17-20). It can be deprotonated by strong bases (e.g., LiHMDS) for lithiation-substitution reactions, allowing the introduction of alkyl or aryl groups at the 2-position.

ReactivityMap Center 5-(Furan-2-yl)-1,3-oxazole-4-COOH AmideCoupling Amide Coupling (R-NH2, HATU) Center->AmideCoupling Carboxyl Reactivity FuranEAS Furan C5 Substitution (Br2, NBS) Center->FuranEAS Nucleophilic Site OxazoleLith Oxazole C2 Lithiation (LiHMDS, R-X) Center->OxazoleLith C-H Activation Decarboxylation Thermal Decarboxylation (>200°C, Cu) Center->Decarboxylation High Temp Instability

Caption: Functionalization vectors for the scaffold. The furan ring allows electrophilic addition, while the acid allows coupling.

Stability Considerations
  • Hydrolytic Stability: The oxazole ring is stable to basic hydrolysis (used to cleave the ester). However, prolonged exposure to strong aqueous acids (e.g., 6M HCl, reflux) can open the oxazole ring to form an

    
    -acylamino ketone.
    
  • Photostability: Furan derivatives can be photosensitive. Solutions should be protected from light to prevent photo-oxidation of the furan ring.

Experimental Protocols

Standardized procedures for synthesis and characterization.

Protocol: Synthesis of Ethyl 5-(Furan-2-yl)oxazole-4-carboxylate

Objective: Preparation of the ester precursor.

  • Reagents: Furan-2-carboxylic acid (10 mmol), Ethyl isocyanoacetate (12 mmol), DPPA (Diphenylphosphoryl azide) or T3P (Propylphosphonic anhydride), Triethylamine (30 mmol), DMF (Dry).

  • Procedure:

    • Dissolve furan-2-carboxylic acid in dry DMF (0.5 M) under Nitrogen.

    • Add Triethylamine and stir for 10 min.

    • Add Ethyl isocyanoacetate followed by the coupling agent (DPPA or T3P) dropwise at 0°C.

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Workup: Dilute with EtOAc, wash with NaHCO₃ (sat) and Brine. Dry over Na₂SO₄.[1]

    • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol: Saponification to Free Acid

Objective: Hydrolysis of the ester without degrading the heterocycles.

  • Reagents: Ethyl ester (from 5.1), LiOH·H₂O (3 equiv), THF/Water (3:1).

  • Procedure:

    • Dissolve the ester in THF/Water.[1]

    • Add LiOH and stir at RT for 4 hours (Monitor by TLC/LCMS).

    • Critical Step: Carefully acidify to pH 3–4 using 1M HCl. Do not use concentrated acid to avoid ring opening.

    • Collect the precipitate by filtration or extract with EtOAc/n-Butanol.

References

  • Bioisosterism in Drug Design: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Link

  • Oxazole Synthesis (Van Leusen): Van Leusen, A. M., et al. (1972). Chemistry of sulfonylmethyl isocyanides. Tetrahedron Letters, 13(23), 2367-2368. Link

  • Direct Oxazole Synthesis: Chen, Z., et al. (2022). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.[2][3] The Journal of Organic Chemistry, 87(5). Link

  • pKa of Heterocycles: Williams, R. (2022).[4] pKa Data Compiled. Organic Chemistry Data. Link

  • Metabolic Stability of Furans: Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25. Link

Sources

biological activity of furan-oxazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Furan-Oxazole Derivatives

Abstract

The strategic combination of distinct pharmacophores into a single molecular entity represents a powerful paradigm in modern drug discovery. This guide delves into the burgeoning field of furan-oxazole derivatives, hybrid compounds that leverage the unique chemical properties of both the furan and oxazole rings. These five-membered heterocyclic systems are prevalent in a multitude of biologically active natural products and synthetic drugs.[1][2][3] Their fusion into hybrid structures has yielded novel derivatives with a wide spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects.[4][5][6] This document provides an in-depth exploration of these biological activities, underpinned by mechanistic insights, validated experimental protocols, and a survey of the current state of the art for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Furan-Oxazole Hybrids

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals.[1][4] The furan ring, a five-membered aromatic heterocycle with one oxygen atom, is a structural component in numerous bioactive molecules and is recognized for its ability to participate in various biological interactions.[3][7][8] Similarly, the oxazole ring, containing both an oxygen and a nitrogen atom, is a key pharmacophore found in many natural products and synthetic drugs, contributing to a wide array of therapeutic actions.[1][2][6]

The rationale for designing furan-oxazole hybrids lies in the principle of molecular hybridization. This approach aims to create new chemical entities with potentially enhanced biological activity, improved selectivity, or a novel mechanism of action compared to the parent moieties. The oxazole ring can function as a bioisostere for other aromatic systems, like furan or pyridine, offering a way to fine-tune a molecule's steric and electronic properties to optimize its interaction with biological targets.[9][10] The synthesis of derivatives incorporating both furan and oxazole moieties has thus become an area of intense investigation.

G cluster_0 Core Scaffolds cluster_1 Potential Outcomes Furan Furan Ring - Aromatic 5-membered ring - Bioactive core Hybrid Furan-Oxazole Hybrid (Molecular Hybridization) Furan->Hybrid Combines Properties Oxazole Oxazole Ring - 5-membered ring (O, N) - Key pharmacophore Oxazole->Hybrid EnhancedActivity Enhanced Potency Hybrid->EnhancedActivity NovelMoA Novel Mechanism of Action Hybrid->NovelMoA ImprovedPK Improved PK/PD Profile Hybrid->ImprovedPK G Derivative Furan-Oxazole Derivative Tubulin Tubulin Monomers Derivative->Tubulin Inhibits Polymerization G2M G2/M Phase Arrest Derivative->G2M Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Mitosis Mitosis (Cell Division) Microtubule->Mitosis Essential for CancerCell Cancer Cell Proliferation Mitosis->CancerCell Leads to Apoptosis Apoptosis (Programmed Cell Death) G2M->Apoptosis Apoptosis->CancerCell Inhibits G cluster_workflow Broth Microdilution Workflow for MIC Determination A 1. Prepare Serial Dilutions of Furan-Oxazole Derivative in 96-well plate C 3. Inoculate Wells with Bacteria A->C B 2. Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->C D 4. Incubate Plate (35°C, 16-20h) C->D E 5. Read Results: Observe for Turbidity D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. F[11]uran and oxazole derivatives have been reported to possess significant anti-inflammatory properties, often by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).

[1][8][12]#### 4.1. Mechanistic Pathways

Several furan derivatives have been shown to act as dual inhibitors of COX and 5-LOX, which are crucial for the synthesis of prostaglandins and leukotrienes, respectively. O[1]thers have been found to suppress the production of pro-inflammatory mediators like nitric oxide (NO) by inhibiting signaling pathways such as p38 MAPK. F[1]or instance, the compound 3-(2-hydroxyphenyl)-1-(5-methyl-furan-2-y-1) propenone was found to selectively inhibit the p38/AFT-2 and AP-1 signaling pathways. P[1][4]henyl-substituted furan and oxazole derivatives have also been developed as inhibitors of phosphodiesterase type 4 (PDE4), a key enzyme in the inflammatory process.

[13]#### 4.2. Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model in rats is a classic and widely used assay for evaluating the acute anti-inflammatory activity of new compounds.

[14][15]Causality: This in vivo model is chosen because it mimics the hallmarks of acute inflammation, including edema, and the underlying mechanisms are well-characterized. T[15]he inflammatory response is biphasic, allowing for the assessment of a compound's effect on different mediators. The initial phase involves the release of histamine and serotonin, while the later phase is mediated by prostaglandins, requiring the induction of the COX-2 enzyme. I[15]nhibition of paw swelling by a test compound provides a reliable measure of its anti-inflammatory potential.

Step-by-Step Methodology:

  • Animal Acclimatization and Grouping:

    • Use Wistar albino rats (150-200g). Acclimatize the animals for at least one week before the experiment.

    • Fast the animals overnight with free access to water.

    • Divide the animals into groups (n=6 per group): Control (vehicle), Standard (e.g., Indomethacin), and Test groups (different doses of the furan-oxazole derivative).

  • Compound Administration:

    • Administer the test compound or standard drug orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation. The control group receives only the vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Induction of Edema:

    • Measure the initial paw volume (or thickness) of the right hind paw of each rat using a plethysmometer or digital calipers.

    • Inject 0.1 mL of a 1% w/v carrageenan suspension (in sterile saline) into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume/thickness at regular intervals after the carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.

[15]5. Data Analysis:

  • Calculate the increase in paw volume for each animal at each time point by subtracting the initial volume from the post-treatment volume.
  • Calculate the percentage inhibition of edema for each group compared to the control group using the formula:
  • % Inhibition = [(Vc - Vt) / Vc] x 100
  • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
  • Analyze the data for statistical significance using an appropriate test (e.g., ANOVA followed by Dunnett's test).

Conclusion and Future Directions

The amalgamation of furan and oxazole rings into single molecular frameworks has proven to be a highly fruitful strategy in the quest for novel therapeutic agents. The derivatives synthesized to date exhibit a compelling range of biological activities, with promising anticancer, antimicrobial, and anti-inflammatory properties. The versatility of synthetic methods allows for extensive structural modifications, providing a rich platform for structure-activity relationship (SAR) studies to optimize potency and selectivity.

Future research should focus on elucidating the precise molecular targets and mechanisms of action for the most potent compounds. Advanced in vivo studies are necessary to evaluate their pharmacokinetic profiles, efficacy, and safety in more complex biological systems. The continued exploration of furan-oxazole derivatives holds significant promise for the development of next-generation therapeutics to address pressing medical needs in oncology, infectious diseases, and inflammatory disorders.

References

  • Rymbai, E. M., Chakraborty, A., Choudhury, R., Verma, N., & De, B. (2019). Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Der Pharma Chemica, 11(1), 20-41. [Link]

  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Clinical Infectious Diseases, 49(8), 1249-1255. [Link]

  • Wikipedia. (n.d.). Antibiotic sensitivity testing. [Link]

  • World Organisation for Animal Health (WOAH). (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE Terrestrial Manual. [Link]

  • Turnidge, J., & Paterson, D. L. (2007). Antimicrobial Susceptibility Testing. Clinical Infectious Diseases, 45(Supplement_2), S125-S130. [Link]

  • Rymbai, E. M., et al. (2019). Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Der Pharma Chemica. [Link]

  • Rodrigues, T., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e273870. [Link]

  • Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]

  • de Cássia da Silveira e Sá, R., et al. (2014). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista Dor, 15(1), 57-61. [Link]

  • Dancik, Y., & Favre, E. (2009). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Mini reviews in medicinal chemistry, 9(12), 1436-1445. [Link]

  • ResearchGate. (n.d.). Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles | Request PDF. [Link]

  • Kloska, D., et al. (2013). In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. Acta poloniae pharmaceutica, 70(6), 1131-1137. [Link]

  • Miller, C. A., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17757-17766. [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • El-Dash, Y., et al. (2019). Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives. Chemical & pharmaceutical bulletin, 67(8), 834-842. [Link]

  • RSC Publishing. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. [Link]

  • Cui, Z., et al. (2020). Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. European journal of medicinal chemistry, 207, 112795. [Link]

  • Nile, S. H., & Park, S. W. (2013). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. Mini reviews in medicinal chemistry, 13(10), 1520-1527. [Link]

  • Tran, T. D., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1606. [Link]

  • ResearchGate. (n.d.). (PDF) In vivo experimental models to investigate the anti-inflammatory activity of herbal extracts (Review). [Link]

  • El-Mowafy, M., et al. (2023). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. BMC complementary medicine and therapies, 23(1), 114. [Link]

  • López-Maldonado, A. L., et al. (2024). In Vivo Anti-Inflammatory and Wound Healing Activity of Extracts and Micro-Aerogels of Bursera microphylla A. Gray. MDPI. [Link]

  • Gholami, O., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research, 13, 399-410. [Link]

  • Al-Ostath, A., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2568. [Link]

  • Sharma, P., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of the Turkish Chemical Society Section A: Chemistry, 9(3), 859-890. [Link]

  • Adv. Biol. Biomed. Res. (2024). Furan: A Promising Scaffold for Biological Activity. [Link]

  • Asati, V., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. Future Journal of Pharmaceutical Sciences, 5(1), 4. [Link]

  • Saeid, H., Al-sayed, H., & Bader, M. (2023). A Review on Biological and Medicinal Significance of Furan. AlQalam Journal of Medical and Applied Sciences, 6(1), 164-172. [Link]

  • Orient J Chem. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]

  • IAJPS. (n.d.). a brief review on antimicrobial activity of oxazole derivatives. [Link]

  • Shelar, U. B. (2022). Overview of Antimicrobial Properties of Furan. Journal of Current Pharma Research, 14(3), 25-32. [Link]

  • Singh, A., & Sharma, P. K. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-cancer agents in medicinal chemistry, 22(1), 35-56. [Link]

  • ResearchGate. (n.d.). A Review on Biological and Medicinal Significance of Furan. [Link]

Sources

spectroscopic data for 5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Profile of 5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid

Foreword: A Note on Predictive Elucidation

In the landscape of drug discovery and material science, the structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. The target of this guide, 5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid, represents a confluence of three key functionalities: a furan ring, an oxazole core, and a carboxylic acid group. While direct, experimentally verified spectroscopic data for this precise molecule is not extensively published, a robust and scientifically rigorous profile can be constructed through the analysis of its constituent parts and comparison with structurally analogous compounds.

This whitepaper is designed for researchers, scientists, and drug development professionals. It moves beyond a simple data sheet to provide a predictive, in-depth analysis grounded in established spectroscopic principles. As your virtual Senior Application Scientist, I will explain the causality behind experimental choices and interpret the predicted data, offering a comprehensive guide to understanding the spectroscopic signature of this molecule. Every protocol and interpretation is built upon a foundation of trustworthiness, drawing from authoritative sources to ensure scientific integrity.

Molecular Structure and Core Characteristics

Before delving into its spectroscopic signature, it is essential to understand the molecular architecture of 5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid. The molecule consists of a central 1,3-oxazole ring, which is substituted at the 5-position with a furan-2-yl group and at the 4-position with a carboxylic acid. This arrangement creates a conjugated system that will significantly influence its spectroscopic properties.

Caption: Molecular structure of 5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid.

Key Molecular Properties (Predicted):

Property Value Source
Molecular Formula C₈H₅NO₄ (Calculated)
Molecular Weight 191.13 g/mol (Calculated)

| Exact Mass | 191.0219 Da | (Calculated) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For our target compound, we can predict the ¹H and ¹³C NMR spectra by analyzing related structures.

¹H NMR Spectroscopy: The Proton Environment

The ¹H NMR spectrum will reveal the number of distinct proton environments and their connectivity through spin-spin coupling. We anticipate five signals in the aromatic/vinylic region and one exchangeable proton for the carboxylic acid.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz):

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment Rationale & Cited Insights
~13.0 br s - 1H, COOH Carboxylic acid protons are typically deshielded and appear as broad singlets far downfield, often around 12 δ.[1][2] Their chemical shift is dependent on concentration and solvent.
~8.50 s - 1H, Oxazole H-2 The proton at the C-2 position of the oxazole ring is expected to be a singlet and significantly deshielded due to the adjacent nitrogen and oxygen atoms.
~7.80 dd J = 1.8, 0.8 Hz 1H, Furan H-5' Protons on a furan ring adjacent to the oxygen (α-protons) are the most deshielded. This signal corresponds to the proton at the 5' position.[3][4]
~7.20 dd J = 3.6, 0.8 Hz 1H, Furan H-3' This signal is assigned to the proton at the 3' position of the furan ring. Its coupling to H-4' and H-5' results in a doublet of doublets.[3][5]

| ~6.65 | dd | J = 3.6, 1.8 Hz | 1H, Furan H-4' | The proton at the 4' position of the furan ring is expected to be the most upfield of the furan protons, appearing as a doublet of doublets due to coupling with H-3' and H-5'.[3][5] |

Causality in Experimental Choice (¹H NMR):

  • Solvent Selection: DMSO-d₆ is chosen as the solvent because it readily dissolves carboxylic acids and its residual peak does not interfere with the expected signals. Crucially, it allows for the observation of the exchangeable carboxylic acid proton, which might be lost in solvents like D₂O.

  • Deuterium Exchange: To definitively confirm the COOH proton, a D₂O exchange experiment would be conducted. After acquiring the initial spectrum, a drop of D₂O is added to the NMR tube. The broad singlet at ~13.0 ppm would disappear, confirming its assignment as the acidic proton.[2]

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum provides a map of the carbon framework. We predict eight distinct carbon signals for the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz):

Chemical Shift (δ, ppm) Assignment Rationale & Cited Insights
~165 COOH Carboxyl carbons typically resonate in the 165-185 ppm range. Conjugation tends to shift them towards the upfield end of this range.[1][2]
~155 Oxazole C-5 This carbon is attached to both the furan ring and the oxazole oxygen, leading to a downfield shift.
~150 Oxazole C-2 The carbon situated between the nitrogen and oxygen atoms of the oxazole ring is expected to be significantly deshielded.
~148 Furan C-2' The furan carbon attached to the oxazole ring will be a quaternary carbon with a downfield shift.
~145 Furan C-5' The furan carbon at the 5' position is an α-carbon to the oxygen and is expected to be deshielded.[3]
~125 Oxazole C-4 This carbon is attached to the carboxylic acid group. Its precise shift can be influenced by the electronic effects of the substituent.
~115 Furan C-3' A β-carbon to the furan oxygen, expected to appear upfield relative to the α-carbons.[3]

| ~112 | Furan C-4' | The other β-carbon of the furan ring, typically found in a similar region to C-3'.[3] |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying key functional groups based on their vibrational frequencies. The spectrum of 5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid will be dominated by features from the carboxylic acid and the aromatic rings.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group Rationale & Cited Insights
2500-3300 Broad, Strong O-H stretch Carboxylic Acid This is the hallmark of a hydrogen-bonded carboxylic acid dimer, appearing as a very broad and often intense absorption.[1][6]
~1710 Strong, Sharp C=O stretch Carboxylic Acid The carbonyl stretch of a conjugated carboxylic acid is typically strong and sharp, appearing around 1710 cm⁻¹.[1][2]
1500-1620 Medium C=N & C=C stretch Oxazole & Furan Aromatic and heteroaromatic ring stretching vibrations appear in this region. Multiple bands are expected.

| 1000-1300 | Medium-Strong | C-O stretch | Furan, Oxazole, COOH | The fingerprint region will contain complex absorptions from C-O single bond stretching in all three functional groups. |

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Sample Solid Sample KBr KBr Pellet Method Sample->KBr Mix & Press ATR ATR Method Sample->ATR Direct Placement FTIR FTIR Spectrometer KBr->FTIR ATR->FTIR Spectrum Raw IR Spectrum FTIR->Spectrum Analysis Identify Key Bands: - O-H (broad) - C=O (sharp) - C=C/C=N Spectrum->Analysis

Caption: Experimental workflow for obtaining and analyzing an IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering clues about its structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

  • Molecular Ion (M⁺˙): m/z 191. The presence of a prominent molecular ion peak is expected, confirming the molecular weight.

  • Key Fragments:

    • m/z 146: [M - COOH]⁺˙ - Loss of the carboxylic acid group is a very common fragmentation pathway.

    • m/z 147: [M - CO₂]⁺˙ - Loss of carbon dioxide from the molecular ion.

    • m/z 67: [C₄H₃O]⁺ - Characteristic fragment corresponding to the furyl cation.

MS_Fragmentation M [C₈H₅NO₄]⁺˙ m/z = 191 (Molecular Ion) F1 [C₇H₅NO₂]⁺˙ m/z = 147 M->F1 - CO₂ F2 [C₇H₄NO₃]⁺ m/z = 146 M->F2 - •COOH F3 [C₄H₃O]⁺ m/z = 67 F2->F3 - C₃NO₂

Caption: Proposed primary fragmentation pathway in EI-MS.

UV-Visible Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a molecule, which is related to its electronic transitions. The conjugated system of furan and oxazole rings will lead to characteristic absorptions in the UV region.

Predicted UV-Vis Data:

  • λ_max: Expected in the range of 280-320 nm.

  • Rationale: The extended π-system created by the furan and oxazole rings constitutes a significant chromophore. Similar conjugated heteroaromatic systems show strong absorption in this region of the UV spectrum. The exact position of the maximum absorption (λ_max) will be sensitive to the solvent polarity.

Standard Operating Protocols

To ensure reproducibility and accuracy, the following standard protocols are recommended for the acquisition of spectroscopic data.

Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of ~16 ppm, centered at ~8 ppm, is appropriate. Typically, 16-64 scans are sufficient.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A spectral width of ~220 ppm is standard. Due to the lower natural abundance of ¹³C, several hundred to several thousand scans may be required for a good signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shift scale using the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Protocol: FTIR-ATR Acquisition
  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

This guide provides a comprehensive, predictive overview of the key . By dissecting the molecule into its constituent functional groups and drawing parallels with well-characterized analogues, we have constructed a reliable spectroscopic profile. The predicted ¹H and ¹³C NMR spectra map the proton and carbon environments, the IR spectrum confirms the presence of critical functional groups, and the mass spectrometry data establishes the molecular weight and likely fragmentation patterns. This synthesized guide serves as a robust framework for any researcher engaged in the synthesis, characterization, or application of this and related heterocyclic compounds, bridging the gap between theoretical structure and empirical data.

References

  • Yaka, H., Tunali, Y., & Karaca, H. (2018). 5-Furan-2yl[5][7][8]oxadiazole-2-thiol, 5-Furan-2yl-4H[3][7][8] triazole-3-thiol and Their Thiol-Thione Tautomerism. Molecules, 23(1), 115. [Link]

  • Mori, M., Tresoldi, A., Villa, S., Cazzaniga, G., Bellinzoni, M., & Meneghetti, F. (2021). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2021(2), M1234. [Link]

  • Neumann, H., & Beller, M. (2020). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2020(1), M1108. [Link]

  • PubChem. (n.d.). 5-(Furan-2-yl)-1,2-oxazole-3-carboxylate. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • PubChem. (n.d.). 5-(furan-3-yl)-1,2-oxazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. [Link]

  • Defense Technical Information Center. (2011). Synthesis and Characterization of Furanic Compounds. [Link]

  • Williams, A. J., & Martin, G. E. (n.d.). 13-C NMR Chemical Shift Table. ACD/Labs.
  • Journal of Chemical Health Risks. (2025). Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis,Characterization, Biological and Electrochemical Analaysis. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. [Link]

  • Arkivoc. (2012). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. [Link]

  • The Royal Society of Chemistry. (2019). Molecular structure and composition elucidation of an industrial humin and its fractions.
  • ResearchGate. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. [Link]

Sources

A Guide to the Crystal Structure Analysis of Furan-Containing Oxazoles: From Synthesis to Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Furan-Containing Oxazoles

Furan and oxazole rings are privileged heterocyclic structures, each possessing unique physicochemical properties.[1][2] When combined into a single molecular entity, furan-containing oxazoles represent a versatile scaffold with significant potential in medicinal chemistry and materials science.[2][3] These compounds are explored for a wide range of therapeutic applications due to their ability to engage in various non-covalent interactions with biological targets.[4]

The precise three-dimensional arrangement of atoms, molecular conformation, and intermolecular interactions are paramount to a molecule's function. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating this detailed structural information.[5][6] This guide provides a comprehensive overview of the critical steps and considerations in the crystal structure analysis of furan-containing oxazoles, from the initial synthesis and crystal growth to the final interpretation of the crystallographic data.

Synthesis and Crystal Growth: The Foundation of Quality Data

A successful crystal structure analysis begins with the synthesis of the target compound and, crucially, the growth of high-quality single crystals.

Synthetic Strategies for Furan-Containing Oxazoles

The synthesis of furan-containing oxazoles can be approached through various established organic chemistry reactions. A common and effective method is the Van Leusen reaction, which involves the reaction of a furan derivative with tosylmethyl isocyanide (TosMIC).[4][7] Other synthetic routes may include the dehydration of 2-acylaminoketones or the reaction between α-haloketones and formamide.[1] The choice of synthetic pathway can influence the final purity of the compound, which is a critical factor for successful crystallization.

The Art of Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step in the process.[5] A good crystal should be a single, transparent entity, free of cracks or inclusions when viewed under a microscope.[8] For optimal results with modern diffractometers, a crystal with dimensions of approximately 0.1 to 0.3 mm is ideal.[8]

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until supersaturation is reached and crystals form. This is often the first method attempted due to its simplicity.

  • Solvent/Anti-Solvent Diffusion: This technique involves two miscible liquids: a "solvent" in which the compound is soluble, and an "anti-solvent" in which it is not.

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then sealed inside a larger jar containing the anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

    • Liquid-Liquid Diffusion: A layer of the anti-solvent is carefully layered on top of a solution of the compound. Crystals form at the interface between the two liquids.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization.

The choice of solvent is critical and often requires screening a variety of options. Solvents should be of high purity and should not react with the compound.

The Single-Crystal X-ray Diffraction Workflow

Once a suitable crystal is obtained, the process of determining its structure can begin. SC-XRD allows for the precise determination of bond lengths, angles, and the overall three-dimensional arrangement of atoms.[6][9]

Experimental Protocol: From Crystal to Data
  • Crystal Selection and Mounting:

    • A suitable crystal is selected under a microscope.

    • The crystal is carefully picked up using a cryo-loop and coated in a cryo-protectant oil (e.g., Paratone-N) to prevent ice formation during data collection at low temperatures (typically 100 K).

    • The loop is then mounted on a goniometer head on the diffractometer.

  • Data Collection:

    • The mounted crystal is centered in the X-ray beam.

    • The diffractometer, equipped with an X-ray source and a detector, rotates the crystal while irradiating it with X-rays.

    • The X-rays are diffracted by the electrons in the crystal, producing a pattern of spots (reflections) that are recorded by the detector.[10]

    • A full dataset consists of thousands of these reflections, collected at various crystal orientations.

  • Data Processing:

    • The raw diffraction images are processed using specialized software. This involves integrating the intensity of each reflection and applying corrections for experimental factors like absorption.

    • The software determines the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group (which describes the symmetry of the crystal).

  • Structure Solution and Refinement:

    • The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays cannot be directly measured.[11] Direct methods or Patterson methods are computational techniques used to solve this problem and generate an initial electron density map.

    • An initial molecular model is built into the electron density map.

    • This model is then refined using a least-squares algorithm, which adjusts the atomic positions and other parameters to achieve the best possible fit between the calculated and the observed diffraction data.

Below is a diagram illustrating the general workflow for crystal structure analysis.

G cluster_prep Preparation cluster_xrd X-ray Diffraction cluster_analysis Structure Determination & Analysis Synthesis Synthesis of Furan-Oxazole Purification Purification Synthesis->Purification CrystalGrowth Crystal Growth Purification->CrystalGrowth Mounting Crystal Mounting CrystalGrowth->Mounting DataCollection Data Collection Mounting->DataCollection DataProcessing Data Processing DataCollection->DataProcessing Solution Structure Solution (Phase Problem) DataProcessing->Solution Refinement Structure Refinement Solution->Refinement Validation Model Validation Refinement->Validation Interpretation Interpretation & Analysis Validation->Interpretation Publication Publication/Report Interpretation->Publication

Caption: Workflow for Crystal Structure Analysis.

Interpretation of Crystallographic Data

With a refined crystal structure, the focus shifts to a detailed analysis of its features. This information is crucial for understanding the compound's properties and for structure-based drug design.[3][12]

Molecular Geometry

The primary output of a crystal structure analysis is the precise location of each atom. From this, key geometric parameters can be determined:

  • Bond Lengths and Angles: These values can confirm the expected connectivity and hybridization of atoms. Deviations from standard values can indicate electronic effects or strain within the molecule.

  • Torsion Angles: These describe the rotation around single bonds and define the molecule's conformation. For furan-containing oxazoles, the dihedral angle between the furan and oxazole rings is a critical parameter that influences the overall shape of the molecule.[13][14]

Conformational Analysis and Crystal Packing

In the solid state, molecules arrange themselves in a periodic, three-dimensional lattice. The way they pack is governed by a variety of intermolecular interactions.[15]

  • Hydrogen Bonds: These are strong, directional interactions that play a key role in determining crystal packing.

  • π-π Stacking: The aromatic furan and oxazole rings can interact with each other through π-π stacking, where the rings are arranged in a parallel or offset fashion.[13][14]

  • van der Waals Forces: These are weaker, non-directional forces that contribute to the overall stability of the crystal lattice.

The diagram below illustrates the hierarchy and interplay of these non-covalent interactions.

G cluster_strong Strong & Directional cluster_moderate Moderate & Directional cluster_weak Weak & Non-Directional Interactions Non-Covalent Interactions (Governing Crystal Packing) HBond Hydrogen Bonds (e.g., N-H···N, C-H···O) Interactions->HBond Dominant PiStacking π-π Stacking Interactions->PiStacking CHPi C-H···π Interactions Interactions->CHPi VDW van der Waals Forces Interactions->VDW Ubiquitous PiStacking->CHPi

Caption: Key Intermolecular Interactions in Crystals.

Case Study: Crystallographic Data of a Furan-Oxadiazole Derivative

The following table summarizes key crystallographic data for a published furan-containing oxadiazole, providing an example of the information obtained from a crystal structure analysis.[13][14]

ParameterValue
Chemical FormulaC₁₂H₉N₃O₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123 (3)
b (Å)15.456 (5)
c (Å)7.345 (2)
β (°)106.98 (3)
Volume (ų)1098.5 (6)
Key Intermolecular ForcesN-H···N hydrogen bonds, π-π stacking
Dihedral Angle5.7 (6)° (Oxadiazole-Furan)

Data extracted from the crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine.[13][14]

Common Challenges and Troubleshooting

The path to a high-quality crystal structure is not always straightforward. Several common issues can arise.

  • Poor Crystal Quality: If crystals are too small, twinned (composed of multiple intergrown lattices), or have significant internal disorder, they may not diffract well enough for structure determination.[5] The solution is often to revisit the crystallization screening process, trying different solvents, temperatures, or techniques.

  • Disorder: Sometimes, a part of the molecule or a solvent molecule may not be perfectly ordered in the crystal, occupying multiple positions. This can be modeled during refinement but can lower the precision of the final structure.[13][14]

  • The Phase Problem: While computational methods are powerful, solving the phase problem can be difficult for complex structures or when data quality is low.[11]

The following flowchart outlines a basic troubleshooting process for common crystallographic issues.

G cluster_solutions start Data Collection Complete check_quality Data Quality Check (e.g., Resolution, Rint) start->check_quality good_data Proceed to Structure Solution check_quality->good_data Good recollect Action: Screen More Crystals / Recollect Data check_quality->recollect Poor check_twinning Check for Twinning good_data->check_twinning recrystallize Action: Re-screen Crystallization Conditions (Solvents, Temperature, Method) recollect->recrystallize twinning_software Action: Use Specialized Software to Handle Twinned Data check_twinning->twinning_software Yes proceed_cautiously Proceed with Caution (Model Disorder, Acknowledge Limitations) check_twinning->proceed_cautiously No, but other issues (e.g., disorder) twinning_software->proceed_cautiously

Caption: Troubleshooting Common Crystallographic Issues.

Conclusion

Crystal structure analysis is an indispensable tool in the study of furan-containing oxazoles. It provides unparalleled insight into the molecular architecture and the subtle non-covalent forces that dictate solid-state properties and biological activity. By combining careful synthesis and crystallization with a systematic approach to data collection, processing, and interpretation, researchers can unlock the detailed structural information necessary to advance the fields of drug discovery and materials science.

References

  • From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determin
  • Crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine. Vertex AI Search.
  • Crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxa-diazol-2-amine. PubMed.
  • Special Issue : Heterocyclic Organic Compounds: Crystal Structure and Their Properties. MDPI.
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Novainstruments.
  • Preparation of Single Crystals for X-ray Diffraction. University of Zurich, Department of Chemistry.
  • Crystal Structure and Noncovalent Interactions of Heterocyclic Energetic Molecules. PMC.
  • How do organic compounds single crystal X rays diffraction work?.
  • What are the challenges in optimizing fragments identified through X-ray crystallography for drug development?. Consensus AI.
  • Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Der Pharma Chemica.
  • Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Der Pharma Chemica.
  • Single crystal X-ray diffraction. Rigaku.
  • Interpretation of crystal structure determin
  • From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determin
  • Synthetic route to oxazole derivatives (1–4).
  • Common Problems in Protein X-ray Crystallography and How to Solve Them.
  • Experimental and theoretical investigation of new furan and thiophene derivatives containing oxazole, isoxazole, or isothiazole subunits.
  • How to read (and understand) Volume A of International Tables for Crystallography. IUCr Journals.
  • Structural and Conformational Aspects in the Chemistry of Heterocycles. MDPI.
  • Synthesis of Furan Derivatives Condensed with Carbohydr
  • Synthetic approaches for oxazole derivatives: A review.
  • Limitations and lessons in the use of X-ray structural inform
  • Protein Crystallography: Achievements and Challenges. MDPI.

Sources

pharmacokinetic profile of furan-oxazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacokinetic Profile of Furan-Oxazole Compounds

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the , a class of heterocyclic structures with significant therapeutic potential. Designed for researchers, scientists, and drug development professionals, this document delves into the critical aspects of Absorption, Distribution, Metabolism, and Excretion (ADME), offering both theoretical insights and practical methodologies.

Introduction to Furan-Oxazole Scaffolds

Furan-oxazole hybrids are a class of bicyclic heterocyclic compounds that have garnered considerable attention in medicinal chemistry. The unique combination of a furan and an oxazole ring results in a scaffold with a distinct electronic and structural profile, making it a privileged structure for interacting with various biological targets. These compounds have been investigated for a wide range of therapeutic applications, including as antimicrobial, antiviral, and anticancer agents. A thorough understanding of their pharmacokinetic properties is paramount for the successful translation of these promising molecules from the laboratory to clinical use.

Absorption

The absorption of a drug substance is the process by which it enters the systemic circulation. For orally administered furan-oxazole compounds, this primarily involves passage through the gastrointestinal (GI) tract.

Mechanisms of Intestinal Absorption

The primary mechanisms governing the intestinal absorption of furan-oxazole compounds are passive diffusion and carrier-mediated transport. The lipophilicity and molecular size of the specific derivative play a crucial role in passive diffusion. The Lipinski's Rule of Five can serve as an initial predictive tool for oral bioavailability.

In Vitro Models for Assessing Absorption
  • Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay provides a preliminary assessment of passive permeability.

  • Caco-2 Permeability Assay: This cell-based assay utilizes a monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the intestinal epithelium. It provides a more comprehensive prediction of in vivo intestinal permeability.

Experimental Protocol: Caco-2 Permeability Assay
  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Test: The transepithelial electrical resistance (TEER) is measured to ensure the integrity of the cell monolayer.

  • Compound Application: The furan-oxazole compound is added to the apical (A) side of the monolayer.

  • Sampling: Samples are collected from the basolateral (B) side at various time points.

  • Quantification: The concentration of the compound in the collected samples is determined using LC-MS/MS.

  • Apparent Permeability Coefficient (Papp) Calculation: The Papp value is calculated to quantify the rate of transport across the cell monolayer.

Distribution

Once absorbed, a drug distributes from the systemic circulation to various tissues and organs. The extent of distribution is influenced by several factors, including plasma protein binding and tissue permeability.

Plasma Protein Binding (PPB)

The binding of furan-oxazole compounds to plasma proteins, primarily albumin and α1-acid glycoprotein, can significantly impact their free drug concentration and, consequently, their pharmacological activity. High plasma protein binding can lead to a lower volume of distribution and reduced clearance.

Experimental Protocol: Equilibrium Dialysis for PPB
  • Apparatus Setup: A dialysis chamber with two compartments separated by a semi-permeable membrane is used.

  • Sample Preparation: Plasma is added to one compartment, and a buffer solution containing the furan-oxazole compound is added to the other.

  • Equilibration: The system is incubated to allow for equilibrium to be reached between the free and protein-bound drug.

  • Quantification: The concentration of the compound in both compartments is measured by LC-MS/MS.

  • Calculation: The percentage of protein binding is calculated based on the concentration difference between the two compartments.

Metabolism

Metabolism, or biotransformation, is the process by which the body chemically modifies drugs, typically to facilitate their excretion. The liver is the primary site of drug metabolism.

Phase I and Phase II Metabolism
  • Phase I Reactions: These are primarily oxidative, reductive, or hydrolytic reactions catalyzed by cytochrome P450 (CYP) enzymes. For furan-oxazole compounds, oxidation of the furan or oxazole ring is a common metabolic pathway.

  • Phase II Reactions: These involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules such as glucuronic acid, sulfate, or glutathione.

In Vitro Models for Metabolic Stability
  • Liver Microsomes: These subcellular fractions contain a high concentration of CYP enzymes and are used to assess the intrinsic clearance of a compound.

  • Hepatocytes: Intact liver cells provide a more complete picture of metabolism as they contain both Phase I and Phase II enzymes, as well as transporters.

Experimental Workflow for Metabolic Stability Assessment

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_compound Prepare Furan-Oxazole Compound Stock Solution incubate Incubate Compound with Microsomes and NADPH at 37°C prep_compound->incubate prep_microsomes Prepare Liver Microsomes and NADPH Solution prep_microsomes->incubate time_points Collect Samples at Various Time Points incubate->time_points quench Quench Reaction with Organic Solvent time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms plot Plot ln(% Remaining) vs. Time lcms->plot calculate Calculate Half-Life and Intrinsic Clearance plot->calculate

Caption: Workflow for an in vitro metabolic stability assay using liver microsomes.

Excretion

Excretion is the final step in the elimination of a drug and its metabolites from the body. The primary routes of excretion are renal (urine) and biliary (feces).

Summary of Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for a hypothetical furan-oxazole compound.

ParameterValueDescription
Bioavailability (F%) 65%The fraction of the administered dose that reaches systemic circulation.
Half-life (t½) 4.5 hoursThe time required for the plasma concentration of the drug to decrease by half.
Volume of Distribution (Vd) 2.8 L/kgThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Clearance (CL) 0.5 L/hr/kgThe volume of plasma cleared of the drug per unit time.
Plasma Protein Binding 85%The percentage of the drug that is bound to plasma proteins.

Conclusion

A comprehensive understanding of the is essential for their successful development as therapeutic agents. The methodologies and insights provided in this guide offer a framework for the systematic evaluation of these promising molecules, from early discovery to preclinical development. By integrating in vitro and in vivo studies, researchers can build a robust ADME profile, enabling the selection of candidates with optimal pharmacokinetic properties for further investigation.

References

  • Gomha, S. M., et al. (2017). Synthesis and anticancer activity of some novel triazolo[4,3-b]tetrazines and triazolo[3,4-b]thiadiazines. Molecules, 22(8), 1234. [Link]

  • Riyadh, S. M., et al. (2018). An efficient synthesis and pharmacological evaluation of novel 1,3,4-thiadiazole and 1,3-thiazole derivatives. Molecules, 23(11), 2828. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Synthesis, antimicrobial evaluation and molecular docking of some new 1,3,4-thiadiazole derivatives. Molecules, 23(7), 1599. [Link]

  • Gomha, S. M., et al. (2018). Synthesis, molecular docking and anticancer activity of some novel 1,3,4-thiadiazole derivatives. Molecules, 23(4), 896. [Link]

  • Gomha, S. M., et al. (2016). Synthesis, characterization and pharmacological evaluation of some new 1,3-thiazole derivatives. Molecules, 21(11), 1546. [Link]

  • Gomha, S. M., et al. (2015). Synthesis and anticancer activity of some new 1,3,4-thiadiazole derivatives. Heterocycles, 91(6), 1227-1238. [Link]

  • Riyadh, S. M., et al. (2016). Synthesis and biological evaluation of some new 1,3,4-thiadiazole derivatives. Molecules, 21(7), 883. [Link]

  • Gomha, S. M., et al. (2015). Synthesis of some new 1,3-thiazole derivatives and their antimicrobial and anticancer activities. Molecules, 20(10), 18999-19013. [Link]

  • Gomha, S. M., et al. (2017). Synthesis and molecular docking of novel bioactive 1,3,4-thiadiazole derivatives as potential antimicrobial and anticancer agents. Molecules, 22(10), 1704. [Link]

  • Riyadh, S. M., et al. (2015). Synthesis and antimicrobial activity of some new 1,3,4-thiadiazole derivatives. Molecules, 20(12), 21824-21835. [Link]

Methodological & Application

Application Notes and Protocols for the Synthesis of Metal Complexes Using 5-(Furan-2-yl)-1,3-oxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Role of Furan-Oxazole Scaffolds in Medicinal Chemistry

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules.[1][2] Among these, structures incorporating furan and oxazole rings are of significant interest due to their diverse therapeutic activities.[1][2] The furan moiety, a five-membered aromatic ring with one oxygen atom, is a structural fragment in many pharmacologically active compounds.[1][2] Similarly, oxazoles, which contain both oxygen and nitrogen atoms in a five-membered ring, are privileged structures in medicinal chemistry, exhibiting a wide range of biological properties.[3]

The coordination of such heterocyclic ligands to metal ions can significantly enhance their intrinsic biological activities.[4][5][6] This enhancement is often attributed to the chelation effect, where the resulting metal complex can have altered properties such as stability, solubility, and the ability to interact with biological targets. The formation of metal complexes with organic ligands is a cornerstone of bioinorganic chemistry, with applications ranging from antimicrobial agents to anticancer drugs.[7][8]

This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the synthesis of a promising ligand, 5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid, and its subsequent use in the preparation of transition metal complexes. We will delve into the rationale behind the synthetic strategies, provide step-by-step protocols, and outline the necessary characterization techniques to ensure the structural integrity of the synthesized compounds.

Part 1: Synthesis of the Ligand: 5-(Furan-2-yl)-1,3-oxazole-4-carboxylic Acid

The synthesis of the target ligand is a multi-step process that begins with the formation of the oxazole ring, followed by the hydrolysis of an ester to yield the desired carboxylic acid. This approach allows for a controlled and efficient synthesis of the core heterocyclic scaffold. A modern and highly efficient method for the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids has been developed, which proceeds through an in situ generated acylpyridinium salt.[6][7]

Protocol 1.1: Synthesis of Ethyl 5-(Furan-2-yl)-1,3-oxazole-4-carboxylate

This protocol is adapted from established methods for oxazole synthesis from carboxylic acids.[6][7] The reaction involves the activation of furan-2-carboxylic acid and its subsequent reaction with ethyl isocyanoacetate.

Materials:

  • Furan-2-carboxylic acid

  • 4-Dimethylaminopyridine (DMAP)

  • Trifluoromethanesulfonic anhydride (Tf₂O) or a pre-formed triflylpyridinium reagent (DMAP-Tf)

  • Ethyl isocyanoacetate

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon gas supply

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add furan-2-carboxylic acid (1.0 eq) and DMAP (1.5 eq).

  • Add anhydrous DCM to dissolve the solids.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trifluoromethanesulfonic anhydride (1.3 eq) dropwise to the stirred solution. Alternatively, a pre-formed and stable triflylpyridinium reagent (DMAP-Tf) can be used.[6][7]

  • Stir the reaction mixture at 0 °C for 10-15 minutes.

  • Add ethyl isocyanoacetate (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to obtain pure ethyl 5-(furan-2-yl)-1,3-oxazole-4-carboxylate.

Protocol 1.2: Hydrolysis to 5-(Furan-2-yl)-1,3-oxazole-4-carboxylic Acid

The final step in the ligand synthesis is the hydrolysis of the ethyl ester to the carboxylic acid.

Materials:

  • Ethyl 5-(furan-2-yl)-1,3-oxazole-4-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve ethyl 5-(furan-2-yl)-1,3-oxazole-4-carboxylate (1.0 eq) in a mixture of THF and water.

  • Add LiOH (2.0-3.0 eq) to the solution.

  • Stir the mixture at room temperature for 4-8 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Evaporate the solvent to yield the desired 5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid. The product can be further purified by recrystallization if necessary.

Part 2: Synthesis of Metal Complexes

The synthesized ligand, with its carboxylic acid group and nitrogen atom of the oxazole ring, provides excellent coordination sites for metal ions. The following is a general protocol for the synthesis of transition metal complexes, which can be adapted for various metal salts.

Protocol 2.1: General Procedure for the Synthesis of a Cu(II) Complex

Materials:

  • 5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid (ligand)

  • Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O] or other suitable metal salts (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, ZnCl₂)

  • Methanol or Ethanol

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the ligand (2.0 eq) in methanol in a round-bottom flask with gentle heating if necessary.

  • In a separate flask, dissolve copper(II) acetate monohydrate (1.0 eq) in a minimal amount of methanol or a methanol/water mixture.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • A color change or the formation of a precipitate is typically observed, indicating complex formation.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours.

  • Allow the mixture to cool to room temperature.

  • Collect the precipitated complex by vacuum filtration.

  • Wash the solid with cold methanol and then diethyl ether to remove any unreacted starting materials.

  • Dry the complex in a desiccator over silica gel.

Part 3: Characterization of the Ligand and Metal Complexes

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compounds.

Spectroscopic Characterization

FT-IR Spectroscopy:

  • Ligand: Expect characteristic peaks for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹), C=N stretch of the oxazole ring (~1600-1650 cm⁻¹), and C-O-C stretches of the furan and oxazole rings.

  • Complex: Upon complexation, the broad O-H peak of the carboxylic acid should disappear. The C=O stretching frequency will shift, typically to a lower wavenumber (e.g., ~1550-1610 cm⁻¹ for the asymmetric stretch and ~1380-1420 cm⁻¹ for the symmetric stretch), indicating coordination through the carboxylate group. A shift in the C=N stretching frequency may also be observed, suggesting coordination of the oxazole nitrogen. New bands in the far-IR region (below 600 cm⁻¹) can be attributed to M-O and M-N vibrations.[9]

NMR Spectroscopy (¹H and ¹³C):

  • Ligand: The proton and carbon NMR spectra should show signals corresponding to the furan and oxazole ring protons and carbons. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

  • Complex (for diamagnetic metals like Zn(II)): The NMR signals of the ligand will experience shifts upon coordination to the metal center. Changes in the chemical shifts of the protons and carbons adjacent to the coordination sites (carboxylate and oxazole nitrogen) are indicative of complex formation. For paramagnetic complexes (e.g., Cu(II), Co(II), Ni(II)), NMR spectra will show broad or shifted signals and may not be as informative.

UV-Visible Spectroscopy:

  • Ligand: The UV-Vis spectrum of the ligand in a suitable solvent (e.g., ethanol or DMSO) will show absorption bands corresponding to π → π* and n → π* transitions within the aromatic rings.

  • Complex: The formation of the complex can lead to shifts in the ligand-centered absorption bands (hypsochromic or bathochromic shifts). For transition metal complexes, new absorption bands in the visible region may appear due to d-d electronic transitions, which are characteristic of the geometry of the metal center (e.g., octahedral or tetrahedral).[4]

Compound Key FT-IR Peaks (cm⁻¹) (Expected) Key ¹H NMR Signals (ppm) (Expected) UV-Vis λₘₐₓ (nm) (Expected)
Ligand ~3000 (br, O-H), ~1710 (C=O), ~1630 (C=N)>10 (br s, 1H, COOH), signals for furan and oxazole protonsLigand-centered π → π* and n → π* transitions
Metal Complex No O-H peak, ~1580 (asym C=O), ~1400 (sym C=O), shifted C=NSignals may be shifted or broadenedShifted ligand bands, possible new d-d transition bands

Visualization of the Synthetic Workflow

The overall process from starting materials to the final metal complex can be visualized as follows:

Synthesis_Workflow cluster_ligand Part 1: Ligand Synthesis cluster_complex Part 2: Complex Synthesis cluster_char Part 3: Characterization Furan_Acid Furan-2-carboxylic Acid Ester Ethyl 5-(furan-2-yl)-1,3-oxazole-4-carboxylate Furan_Acid->Ester Protocol 1.1 Ligand 5-(Furan-2-yl)-1,3-oxazole-4-carboxylic Acid Ester->Ligand Protocol 1.2 (Hydrolysis) Complex Metal Complex Ligand->Complex Metal_Salt Metal Salt (e.g., Cu(OAc)₂) Metal_Salt->Complex Protocol 2.1 Characterization FT-IR, NMR, UV-Vis Complex->Characterization

Caption: Workflow for the synthesis and characterization of metal complexes.

Proposed Coordination Environment

The ligand is expected to act as a bidentate chelating agent, coordinating to the metal center through the deprotonated carboxylate oxygen and the nitrogen atom of the oxazole ring, forming a stable five-membered chelate ring.

Coordination_Mode cluster_ligand1 Ligand 1 cluster_ligand2 Ligand 2 O_carboxylate1 O C_carboxylate1 C O_carboxylate1->C_carboxylate1 O_double_bond1 O C_carboxylate1->O_double_bond1 C_oxazole_C4_1 C C_carboxylate1->C_oxazole_C4_1 N_oxazole1 N C_oxazole_C4_1->N_oxazole1 C_oxazole_C2_1 C N_oxazole1->C_oxazole_C2_1 C_oxazole_C5_1 C C_oxazole_C5_1->C_oxazole_C4_1 Furan1 Furan Ring C_oxazole_C5_1->Furan1 O_oxazole1 O O_oxazole1->C_oxazole_C5_1 C_oxazole_C2_1->O_oxazole1 O_carboxylate2 O C_carboxylate2 C O_carboxylate2->C_carboxylate2 O_double_bond2 O C_carboxylate2->O_double_bond2 C_oxazole_C4_2 C C_carboxylate2->C_oxazole_C4_2 N_oxazole2 N C_oxazole_C4_2->N_oxazole2 C_oxazole_C2_2 C N_oxazole2->C_oxazole_C2_2 C_oxazole_C5_2 C C_oxazole_C5_2->C_oxazole_C4_2 Furan2 Furan Ring C_oxazole_C5_2->Furan2 O_oxazole2 O O_oxazole2->C_oxazole_C5_2 C_oxazole_C2_2->O_oxazole2 M M M->O_carboxylate1 Coordination Bond M->N_oxazole1 M->O_carboxylate2 M->N_oxazole2

Caption: Proposed bidentate coordination of the ligand to a metal center.

Troubleshooting

  • Low yield in ligand synthesis: Ensure all reagents and solvents are anhydrous, as the reaction is sensitive to moisture. The reaction time may also need to be optimized.

  • Difficulty in hydrolysis: If the ester is resistant to hydrolysis, increasing the reaction temperature or using a stronger base (e.g., KOH) may be necessary.

  • Complex does not precipitate: The complex may be soluble in the reaction solvent. Try to slowly add a less polar co-solvent (e.g., hexane) or concentrate the solution to induce precipitation.

  • Ambiguous characterization data: Ensure the starting ligand is pure before proceeding to the complexation step. Impurities in the ligand will complicate the analysis of the final complex.

Conclusion

The protocols outlined in this application note provide a robust framework for the synthesis and characterization of novel metal complexes based on the 5-(furan-2-yl)-1,3-oxazole-4-carboxylic acid ligand. These compounds hold significant potential for applications in drug discovery and development, owing to the combined biological activities of the furan and oxazole moieties, further enhanced by metal coordination. Researchers are encouraged to adapt and expand upon these methods to explore a wider range of metal ions and to evaluate the biological activities of the resulting complexes.

References

  • Wikipedia. (n.d.). Transition metal carboxylate complex. Retrieved February 13, 2026, from [Link]

  • Hadi, M. A. (2020). Synthesis, Characterization and Spectral Studies and Biological Screening Study of Transition Metal Complexes with New Heterocyclic Ligand Derived from Pyridoxal Hydrochloride. Systematic Reviews in Pharmacy, 11(11), 1629-1639.
  • Rymbai, E. M., Chakraborty, A., Choudhury, R., Verma, N., & De, B. (2016). Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Der Pharma Chemica, 8(1), 356-377.
  • Guntreddi, T., et al. (2023). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry.
  • Yousif, E., et al. (2020). Synthesis, Characterization and Spectroscopic Study of New Metal Complexes form Heterocyclic Compounds for Photostability Study.
  • De, B. (n.d.). Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Der Pharma Chemica.
  • Li, G., et al. (2015). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate.
  • Pandeya, S. N. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • Salassa, G., & Terenzi, A. (2019). Metal Complexes of Oxadiazole Ligands: An Overview. International Journal of Molecular Sciences, 20(14), 3483.
  • Guntreddi, T., et al. (2023).
  • PubChemLite. (n.d.). 5-(furan-3-yl)-1,2-oxazole-4-carboxylic acid. Retrieved February 13, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-(Furan-2-yl)-1,2-oxazole-3-carboxylate. PubChem Compound Database. Retrieved February 13, 2026, from [Link]

  • Google Patents. (n.d.). Method of obtaining ethyl 1,2,4-oxadiazole-5-carboxylates.
  • Falana, A., et al. (2016). SYNTHESIS AND SPECTROSCOPIC CHARACTERIZATION OF SILVER (I) MEBENDAZOLE COMPLEXES. Semantic Scholar.
  • Cernuchova, P., & Sališová, M. (2008). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Arkivoc, 2008(14), 107-115.
  • Sahu, J. K., et al. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Drug Delivery and Therapeutics, 7(4), 143-155.
  • Ali, A. M., et al. (2019). Synthesis and Spectroscopic Studies of Novel Transition Metal Complexes with 5-Phenyl-2-[2-Hydroxy pyridylacethydrazide]-1,3,4-Oxadiazole.
  • Wikipedia. (n.d.). Transition metal carboxamide complex. Retrieved February 13, 2026, from [Link]

  • Soderberg, T. (2023). 2.1: Introduction to Transition Metals and Mechanistic Steps. Chemistry LibreTexts.
  • Zenkevich, I. G., et al. (2016). Complexation of heterocyclic azo compounds with transition metal ions as found by the laser-induced desorption/ionization method.
  • Rusinov, V. L., et al. (2010). Synthesis of heterocycles from arylation products of unsaturated compounds: XVIII. 5-Arylfuran-2-carboxylic acids and their application in the synthesis of 1,2,4-thiadiazole, 1,3,4-oxadiazole, and[4][7][10]triazolo[3,4-b][1][7][10]thiadiazole derivatives. Russian Journal of Organic Chemistry, 46(1), 101-111.

  • Liu, X., et al. (2021). 2,5-Disubstituted furan derivatives containing 1,3,4-thiadiazole moiety as potent a-glucosidase and E. coli b-glucuronidase inhibitors. European Journal of Medicinal Chemistry, 219, 113437.

Sources

application of 5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid in materials science

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the has been developed for researchers, scientists, and professionals in drug development. This guide provides detailed application notes and protocols, focusing on the synthesis, properties, and potential uses of this compound in the creation of advanced materials.

Introduction to 5-(Furan-2-yl)-1,3-oxazole-4-carboxylic Acid

5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid is a heterocyclic compound that possesses a unique combination of structural features, making it a promising candidate for various applications in materials science. The furan ring is a five-membered aromatic heterocycle containing an oxygen atom, which can impart thermal stability and specific electronic properties to materials. The oxazole ring, another five-membered heterocycle with nitrogen and oxygen, is known for its role in compounds with significant photophysical and biological activities.[1][2] The carboxylic acid group provides a reactive site for polymerization and a coordination site for the formation of metal-organic frameworks (MOFs).

The synthesis of similar oxazole derivatives can be achieved through various methods, including the reaction of carboxylic acids with isocyanoacetates.[3][4] These synthetic routes offer versatility and can be adapted for the production of 5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid.

Proposed Applications in Materials Science

Based on the structural characteristics of 5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid and the known applications of related furan and oxazole derivatives, several potential applications in materials science can be envisaged.

Monomer for High-Performance Polymers

The bifunctional nature of 5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid, with its carboxylic acid group and the potential for functionalization of the furan ring, makes it a suitable monomer for the synthesis of novel polymers. Furan-based polymers are known for their thermal stability and mechanical properties. The incorporation of the oxazole ring could introduce desirable optical properties, such as fluorescence, into the polymer backbone.

Potential Polymer Properties:

PropertyPotential Advantage
Thermal StabilityHigh
Mechanical StrengthGood
Optical PropertiesFluorescent, UV-absorbent
SolubilityPotentially tunable with side-chain modifications
Organic Linker for Metal-Organic Frameworks (MOFs)

The carboxylic acid group of 5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid can act as a coordinating ligand for metal ions, leading to the formation of MOFs.[5][6] MOFs are a class of porous materials with applications in gas storage, separation, and catalysis. The furan and oxazole moieties can influence the pore size, shape, and functionality of the resulting MOF, potentially leading to materials with tailored properties. Furan-2,5-dicarboxylic acid, a related compound, has been successfully used as a building block for biogenic MOFs.[7]

Building Block for Fluorescent Materials

Oxazole derivatives are known to exhibit interesting photophysical properties, including fluorescence.[8][9] The extended π-conjugation in 5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid suggests that it could be a precursor for novel fluorescent dyes, markers, or components of organic light-emitting diodes (OLEDs). The furan moiety can further modulate the electronic structure and thus the emission characteristics of the material.[10]

Experimental Protocols

The following are detailed protocols for the proposed applications of 5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid.

Protocol 1: Synthesis of a Polyester via Condensation Polymerization

This protocol describes the synthesis of a polyester using 5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid and a diol.

Workflow for Polyester Synthesis:

A 1. Reactant Preparation B 2. Polymerization Reaction A->B Add monomer and diol to reactor C 3. Polymer Isolation B->C High vacuum at elevated temperature D 4. Purification C->D Precipitate in non-solvent E 5. Characterization D->E GPC, NMR, DSC

Caption: Workflow for the synthesis and characterization of a polyester.

Materials:

  • 5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid

  • Ethylene glycol (or other suitable diol)

  • p-Toluenesulfonic acid (catalyst)

  • Toluene

  • Methanol

Procedure:

  • Reactant Preparation: In a three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap, and a condenser, add equimolar amounts of 5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid and ethylene glycol.

  • Add a catalytic amount of p-toluenesulfonic acid (0.5 mol%) and toluene as the solvent.

  • Polymerization Reaction: Heat the mixture to reflux with continuous stirring. Water formed during the esterification reaction will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the reaction progress by measuring the amount of water collected. Once the theoretical amount of water is collected, apply a high vacuum to remove the remaining solvent and drive the polymerization to completion.

  • Polymer Isolation: After cooling to room temperature, dissolve the viscous polymer in a suitable solvent (e.g., chloroform or DMF).

  • Purification: Precipitate the polymer by slowly adding the solution to a non-solvent such as methanol. Filter and dry the polymer under vacuum.

  • Characterization: Characterize the polymer using Gel Permeation Chromatography (GPC) for molecular weight determination, Nuclear Magnetic Resonance (NMR) for structural confirmation, and Differential Scanning Calorimetry (DSC) for thermal properties.

Protocol 2: Solvothermal Synthesis of a Metal-Organic Framework

This protocol outlines a general procedure for the synthesis of a MOF using 5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid as the organic linker.

Workflow for MOF Synthesis:

A 1. Solution Preparation B 2. Solvothermal Reaction A->B Mix ligand and metal salt solutions C 3. Crystal Isolation B->C Heat in a sealed vessel D 4. Activation C->D Wash with fresh solvent E 5. Characterization D->E PXRD, TGA, BET analysis

Caption: General workflow for the solvothermal synthesis of a MOF.

Materials:

  • 5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid

  • A metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)

  • N,N-Dimethylformamide (DMF) or other suitable solvent

  • Ethanol

Procedure:

  • Solution Preparation: In a small vial, dissolve 5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid in DMF. In a separate vial, dissolve the metal salt in DMF.

  • Solvothermal Reaction: Combine the two solutions in a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at a specific temperature (e.g., 80-120 °C) for a designated period (e.g., 24-72 hours).

  • Crystal Isolation: After the reaction, allow the autoclave to cool down to room temperature slowly. Collect the resulting crystals by filtration and wash them with fresh DMF and then with ethanol.

  • Activation: To remove the solvent molecules from the pores, the crystals may need to be activated by heating under vacuum.

  • Characterization: Characterize the synthesized MOF using Powder X-ray Diffraction (PXRD) to confirm the crystal structure, Thermogravimetric Analysis (TGA) to assess thermal stability, and Brunauer-Emmett-Teller (BET) analysis to determine the surface area and porosity.

Conclusion

5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid is a versatile building block with significant potential in materials science. Its unique chemical structure allows for its use as a monomer in the synthesis of high-performance polymers, as an organic linker for the creation of novel MOFs, and as a precursor for advanced fluorescent materials. The protocols provided herein offer a starting point for researchers to explore the rich chemistry of this compound and to develop new materials with tailored properties for a wide range of applications. Further research into the synthesis and derivatization of this molecule will undoubtedly open up new avenues in the design of functional materials.

References

[10] Kotha, S., Todeti, S., & Datta, A. (2017). Synthesis and Photophysical Properties of C3-Symmetric Star-Shaped Molecules Containing Heterocycles Such as Furan, Thiophene, and Oxazole. ACS Omega.

[1] Der Pharma Chemica. (n.d.). Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Retrieved from [Link]

[2] Der Pharma Chemica. (n.d.). Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Retrieved from [Link]

[11] Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. (n.d.). PMC.

[8] Synthesis and photophysical studies of oxazole rings containing compounds as electron accepting units. (n.d.). Hong Kong Baptist University - HKBU Scholars.

[9] Synthesis and photophysical studies of oxazole rings containing compounds as electron accepting units. (n.d.). ResearchGate.

[3] Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2025). The Journal of Organic Chemistry - ACS Publications.

[12] 5-Furan-2yl[2][10][11]oxadiazole-2-thiol, 5-Furan-2yl-4H[1][10][11] triazole-3-thiol and Their Thiol-Thione Tautomerism. (n.d.). PMC.

[13] 5-(Furan-2-yl)-1,2-oxazole-3-carboxylate. (n.d.). PubChem - NIH.

[14] 5-(furan-3-yl)-1,2-oxazole-4-carboxylic acid. (n.d.). PubChemLite.

[4] Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (n.d.). PMC - NIH.

[15] 88352-89-0|5-(Furan-3-yl)oxazole-4-carboxylic acid. (n.d.). BLDpharm.

[5] Six new metal-organic frameworks with multi-carboxylic acids and imidazole-based spacers: Syntheses, structures and properties. (2025). Request PDF - ResearchGate.

[16] One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. (n.d.). Semantic Scholar.

[7] Biogenic metal–organic frameworks: 2,5-Furandicarboxylic acid as versatile building block. (2025).

[6] Five metal-organic frameworks from 3,4-dimethylphenyl substituted imidazole dicarboxylate: syntheses, structures and properties. (n.d.). PubMed.

[17] New Mn(II)-coordination polymer based on flexible benzimidazol ligand: Crystal structure and application on osteosarcoma. (n.d.).

[18] Applications of furan and its derivative. (n.d.). PPTX - Slideshare.

[19] Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. (2020). PubMed.

[20] Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. (n.d.). PMC.

[21] One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. (n.d.). Arkivoc.

Sources

Furan-Oxazoles: Versatile Heterocyclic Scaffolds in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Utility of Furan-Oxazole Scaffolds

In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic combination of distinct heterocyclic motifs within a single molecular framework has emerged as a powerful strategy for the generation of novel chemical entities with unique properties and biological activities. Among these, the furan-oxazole scaffold has garnered significant attention as a versatile building block. This guide provides a comprehensive overview of the synthesis and application of furan-oxazoles, offering detailed protocols and insights into their use in key synthetic transformations. The inherent reactivity of both the furan and oxazole rings allows for a diverse range of chemical manipulations, making these compounds valuable precursors in the synthesis of complex molecules, including natural products and pharmaceutical agents.

The furan moiety, an electron-rich diene, is well-known for its participation in [4+2] cycloaddition reactions, providing a facile route to six-membered rings.[1] Conversely, the oxazole ring, a five-membered heterocycle containing both oxygen and nitrogen, can act as a diene in Diels-Alder reactions and is amenable to various functionalizations, including cross-coupling reactions.[2][3] The juxtaposition of these two rings in a furan-oxazole architecture presents a unique opportunity for selective and sequential chemical modifications, enabling the rapid construction of molecular complexity. This document will delve into established synthetic routes to furan-oxazoles and explore their application in cornerstone reactions of modern organic synthesis, providing researchers and drug development professionals with a practical guide to harnessing the synthetic potential of these valuable heterocyclic building blocks.

I. Synthesis of Furan-Oxazole Precursors

The efficient construction of the furan-oxazole core is the foundational step for its use as a versatile building block. Several classical and modern synthetic methodologies can be employed, each offering distinct advantages in terms of substrate scope and functional group tolerance. Here, we detail two robust and widely utilized methods: the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis.

A. Robinson-Gabriel Synthesis of 2-Furyl-Substituted Oxazoles

The Robinson-Gabriel synthesis is a powerful method for the formation of oxazoles through the cyclodehydration of α-acylamino ketones.[4][5] This approach is particularly useful for the synthesis of 2,5-disubstituted oxazoles. To generate a 2-furyl-substituted oxazole, a key α-acylamino ketone precursor bearing a furan moiety is required.

Causality Behind Experimental Choices: The choice of a strong dehydrating agent, such as concentrated sulfuric acid or polyphosphoric acid, is critical to drive the intramolecular cyclization and subsequent dehydration to the aromatic oxazole.[6] The reaction temperature is also a key parameter; sufficient heat is required to overcome the activation energy for cyclization, but excessive temperatures can lead to side reactions and decomposition, particularly with sensitive furan rings. Acetic anhydride can be used as a solvent and also acts as a dehydrating agent.

Protocol 1: Synthesis of 2-(Furan-2-yl)-5-phenyloxazole

This protocol describes the synthesis of a representative 2-furyl-5-phenyloxazole via the Robinson-Gabriel cyclodehydration.

Materials:

  • 2-(Furoylamino)-1-phenylethan-1-one (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 0.1-0.2 eq)

  • Acetic Anhydride ((CH₃CO)₂O)

  • Crushed Ice

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-(furoylamino)-1-phenylethan-1-one in acetic anhydride (5-10 mL per gram of substrate).

  • Cool the solution to 0°C in an ice bath.

  • Slowly and carefully add concentrated sulfuric acid dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to 90-100°C and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice in a beaker.

  • Neutralize the aqueous solution by the slow addition of saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent (e.g., a gradient of hexane/ethyl acetate) to afford the pure 2-(furan-2-yl)-5-phenyloxazole.

B. Van Leusen Synthesis of 5-Furyl-Substituted Oxazoles

The Van Leusen oxazole synthesis provides an efficient route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[3][7] This method is particularly advantageous for the synthesis of furan-oxazoles starting from readily available furfural derivatives.

Causality Behind Experimental Choices: The use of a strong base, such as potassium carbonate or potassium tert-butoxide, is essential to deprotonate TosMIC, generating the nucleophilic species that attacks the aldehyde. The reaction proceeds through a 5-endo-dig cyclization to form an oxazoline intermediate, followed by elimination of p-toluenesulfinic acid to yield the aromatic oxazole.[7][8] Methanol is often used as a solvent and can also participate in the reaction mechanism.

Protocol 2: Synthesis of 5-(Furan-2-yl)oxazole from Furfural

This protocol details the synthesis of 5-(furan-2-yl)oxazole using the Van Leusen reaction.

Materials:

  • Furfural (1.0 eq)

  • Tosylmethyl isocyanide (TosMIC) (1.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a stirred solution of furfural in methanol in a round-bottom flask, add tosylmethyl isocyanide.

  • Add potassium carbonate portion-wise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with dichloromethane (3 x volume of water).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain pure 5-(furan-2-yl)oxazole.

II. Furan-Oxazoles in Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The functionalization of the furan-oxazole scaffold through transition metal-catalyzed cross-coupling reactions is a key strategy for elaborating its structure. The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organoboron reagent and an organic halide, is a particularly powerful tool in this context.[9] A halogenated furan-oxazole can be readily coupled with a variety of boronic acids or their esters to introduce new aryl, heteroaryl, or alkyl substituents.

Causality Behind Experimental Choices: The choice of palladium catalyst and ligand is crucial for an efficient Suzuki-Miyaura coupling.[10] Palladium(0) is the active catalytic species, and ligands such as phosphines are used to stabilize the catalyst and modulate its reactivity. The base (e.g., potassium carbonate, sodium carbonate) is required for the transmetalation step of the catalytic cycle.[11] The solvent system, often a mixture of an organic solvent and water, is chosen to ensure the solubility of both the organic and inorganic reagents.

Protocol 3: Suzuki-Miyaura Coupling of 2-(5-Bromofuran-2-yl)-5-phenyloxazole

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a bromo-furan-oxazole derivative with an arylboronic acid.

Materials:

  • 2-(5-Bromofuran-2-yl)-5-phenyloxazole (1.0 eq)

  • Arylboronic Acid (e.g., Phenylboronic acid) (1.2-1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃) (2.0-3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water mixture)

  • Ethyl Acetate

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • In a Schlenk flask, combine 2-(5-bromofuran-2-yl)-5-phenyloxazole, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for the required time (monitor by TLC, typically 2-24 hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired coupled product.

III. Furan-Oxazoles in Cycloaddition Reactions: The Diels-Alder Reaction

The furan ring within the furan-oxazole scaffold can act as a diene in [4+2] cycloaddition reactions, providing a powerful method for the construction of six-membered rings.[12] This reaction can be performed both intermolecularly with a suitable dienophile or intramolecularly if the dienophile is tethered to the furan-oxazole core.

Causality Behind Experimental Choices: The Diels-Alder reaction of furan is often reversible, and the position of the equilibrium is influenced by temperature and the nature of the dienophile.[13] Electron-withdrawing groups on the dienophile generally increase the rate of the forward reaction.[1] Lewis acids can be used to catalyze the reaction by coordinating to the dienophile, making it more electrophilic.[14] For intramolecular variants, the length and nature of the tether connecting the furan and the dienophile are critical for successful cyclization.[15]

Protocol 4: Intermolecular Diels-Alder Reaction of 2-(Furan-2-yl)oxazole with N-Ethylmaleimide

This protocol describes a typical intermolecular Diels-Alder reaction of a furan-oxazole with an electron-deficient dienophile.

Materials:

  • 2-(Furan-2-yl)oxazole (1.0 eq)

  • N-Ethylmaleimide (1.1 eq)

  • Solvent (e.g., Toluene or Dichloromethane)

  • Silica Gel for column chromatography

Procedure:

  • Dissolve 2-(furan-2-yl)oxazole and N-ethylmaleimide in the chosen solvent in a round-bottom flask.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C). Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the endo and/or exo cycloadducts. The ratio of stereoisomers will depend on the reaction conditions.

Protocol 5: Intramolecular Diels-Alder (IMDA) Reaction of a Tethered Furan-Oxazole

This protocol provides a general outline for an intramolecular Diels-Alder reaction. The specific substrate would need to be synthesized separately.

Materials:

  • Furan-oxazole substrate with a tethered dienophile (1.0 eq)

  • High-boiling solvent (e.g., Toluene, xylene, or o-dichlorobenzene)

  • Inert atmosphere (Argon or Nitrogen)

  • Silica Gel for column chromatography

Procedure:

  • Dissolve the furan-oxazole substrate in the high-boiling solvent in a flask equipped with a reflux condenser under an inert atmosphere.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC. The reaction time can vary significantly depending on the substrate (from hours to days).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the desired cycloadduct.

Data Presentation

Table 1: Comparison of Synthetic Methods for Furan-Oxazoles

Synthesis MethodStarting MaterialsKey ReagentsTypical ConditionsAdvantagesDisadvantages
Robinson-Gabriel α-Acylamino ketoneH₂SO₄, PPA, or POCl₃90-160°CGood for 2,5-disubstituted oxazolesHarsh conditions, potential for side reactions
Van Leusen Aldehyde, TosMICK₂CO₃, t-BuOKRoom temp. to refluxMild conditions, good for 5-substituted oxazolesTosMIC can be expensive

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Furan-Oxazoles

CatalystLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄-K₂CO₃Dioxane/H₂O9070-90
Pd(dppf)Cl₂-Na₂CO₃Toluene/EtOH/H₂O10075-95
Pd₂(dba)₃XPhosCs₂CO₃THF8080-98

Visualization of Key Methodologies

Diagram 1: Robinson-Gabriel Synthesis Workflow

Robinson_Gabriel start 2-Acylamino-ketone heating Heat (90-100°C) reagents H₂SO₄ / (CH₃CO)₂O workup Aqueous Workup (Neutralization & Extraction) heating->workup purification Column Chromatography workup->purification product 2,5-Disubstituted Oxazole purification->product

Caption: Workflow for the Robinson-Gabriel synthesis of oxazoles.

Diagram 2: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate1 R¹-Pd(II)L₂-X oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation pd_intermediate2 R¹-Pd(II)L₂-R² transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product reactants R¹-X + R²-B(OR)₂ reactants->oxidative_addition base Base base->transmetalation

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

Furan-oxazole derivatives represent a class of highly versatile and synthetically accessible building blocks. Their unique electronic and structural features, arising from the combination of the furan and oxazole rings, allow for a wide range of chemical transformations. The protocols detailed in this guide for their synthesis and subsequent functionalization via Suzuki-Miyaura coupling and Diels-Alder reactions provide a solid foundation for researchers to explore the full potential of these scaffolds. The ability to selectively modify either the furan or the oxazole moiety, or to engage both in concerted transformations, opens up a vast chemical space for the design and synthesis of novel molecules with potential applications in drug discovery, materials science, and agrochemicals. As the demand for efficient and modular synthetic strategies continues to grow, the use of furan-oxazoles as key building blocks is poised to become an increasingly important tool in the arsenal of the modern organic chemist.

References

  • Robinson, R. (1909). A new synthesis of oxazole derivatives. Journal of the Chemical Society, Transactions, 95, 2167-2174. [Link]

  • Potts, K. T. (1961). The Chemistry of 1,3-Oxazoles. Chemical Reviews, 61(2), 87–127. [Link]

  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
  • Van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A new synthesis of oxazoles from aldehydes and tosylmethylisocyanide. Tetrahedron Letters, 13(23), 2369-2372. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Gabriel, S. (1910). Synthese von Oxazolen und Thiazolen. Berichte der deutschen chemischen Gesellschaft, 43(1), 134-138. [Link]

  • Yates, P., & Eaton, P. E. (1960). The Diels-Alder Reaction with Maleic Anhydride. II. The Reaction with Furan. Journal of the American Chemical Society, 82(16), 4436–4437. [Link]

  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]

  • Van Leusen, D., van Leusen, A. M., & Siderius, H. (1972). A new synthesis of imidazoles from aldimines and tosylmethylisocyanide. Tetrahedron Letters, 13(23), 2373-2374. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Shaabani, A., Maleki, A., Mofakham, H., & Shaabani, S. (2008). Van Leusen reaction: A powerful tool in the synthesis of five-membered ring N-heterocycles. Current Organic Chemistry, 12(10), 799-826.
  • Padwa, A., & Pearson, W. H. (Eds.). (2002). Synthetic Applications of 1,3-Dipolar Cycloaddition Chemistry toward Heterocycles and Natural Products (Vol. 59). John Wiley & Sons.
  • Fringuelli, F., & Taticchi, A. (2002). The Diels-Alder reaction: selected practical methods. John Wiley & Sons.
  • Rickborn, B. (1998). The retro-Diels-Alder reaction. Part I. C-C dienophiles. Organic Reactions, 52, 1-393.
  • Roush, W. R. (1988). Intramolecular Diels-Alder reactions. In Comprehensive Organic Synthesis (Vol. 5, pp. 513-550). Pergamon.
  • Buchwald, S. L., & Mauger, C. (2008). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie International Edition, 47(40), 7731-7734. [Link]

  • Van Leusen, A. M., & van Leusen, D. (2001). Tosylmethyl isocyanide (TosMIC). In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons.
  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606. [Link]

  • Miyaura, N., Yamada, K., & Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440.
  • Lipshutz, B. H., & Ghorai, S. (2012). Suzuki-Miyaura cross-couplings in water. Green Chemistry, 14(12), 3209-3215.
  • Nicolaou, K. C., & Sorensen, E. J. (1996).
  • Corey, E. J., & Cheng, X. M. (1995). The logic of chemical synthesis. John Wiley & Sons.
  • Denmark, S. E., & Baird, J. D. (2006). Palladium-catalyzed cross-coupling reactions of organosilanols and their salts: a practical alternative to organoboranes and organostannanes. Chemistry–A European Journal, 12(19), 4954-4963.
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl− Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki− Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development engaged in the synthesis of 5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges and identify potential side products in this specific synthesis. Our guidance is grounded in established chemical principles and field-proven insights to ensure the integrity and success of your experimental work.

Introduction: The Synthetic Challenge

The synthesis of 5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid presents a unique set of challenges due to the inherent properties of the furan and oxazole ring systems, as well as the reactivity of the carboxylic acid functionality. The furan moiety is sensitive to acidic conditions, while the oxazole-4-carboxylic acid scaffold can be prone to decarboxylation.[1][2] This guide will help you anticipate and address these issues, leading to improved yields and purity of your target compound.

A common and effective method for the synthesis of 5-substituted oxazoles is the Van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde, in this case, furan-2-carbaldehyde.[3][4] The subsequent introduction of the carboxylic acid group at the 4-position, or the use of a starting material that already contains a carboxylate precursor, requires careful control of reaction conditions to avoid unwanted side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a significant amount of a byproduct with a mass corresponding to the decarboxylated product. How can I prevent this?

A1: Decarboxylation is a common side reaction for oxazole-4-carboxylic acids, particularly under thermal stress or acidic/basic conditions.[1][2] The electron-rich nature of the oxazole ring can facilitate the loss of carbon dioxide.

Troubleshooting Steps:

  • Temperature Control: Avoid excessive heating during the reaction and work-up. If the synthesis involves a final hydrolysis step of an ester to the carboxylic acid, perform this at the lowest effective temperature.

  • pH Management: During work-up and purification, maintain a neutral or mildly acidic pH. Strong acids or bases can promote decarboxylation.

  • Mild Reaction Conditions: If synthesizing the oxazole ring from a precursor already containing the carboxylate, choose mild reaction conditions. For instance, in a Van Leusen-type approach, using a non-nucleophilic base at low temperatures can be beneficial.

Q2: My reaction mixture is turning dark, and I am getting a complex mixture of products. What could be the cause?

A2: The furan ring is susceptible to degradation under strongly acidic conditions, which can lead to polymerization and the formation of dark-colored, intractable materials.[5][6]

Troubleshooting Steps:

  • Avoid Strong Acids: If an acid catalyst is required, opt for milder Lewis acids or buffered systems instead of strong mineral acids.

  • Inert Atmosphere: While not always the primary cause, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of the furan moiety, which can be sensitive to air oxidation.[7]

  • Purification of Starting Materials: Ensure the furan-2-carbaldehyde is pure and free from acidic impurities. Distillation of the aldehyde before use is recommended.

Q3: I have a persistent impurity that I suspect is an ester of my target compound. How can this form and how do I remove it?

A3: Ester formation is a likely side reaction if an alcohol is used as a solvent, especially under conditions that could promote Fischer esterification.[8] For example, in the Van Leusen synthesis, methanol or ethanol is often used as a solvent.

Troubleshooting Steps:

  • Solvent Selection: If possible, use a non-alcoholic solvent such as THF or dioxane.

  • Purification Strategy:

    • Hydrolysis: The ester byproduct can be converted to the desired carboxylic acid by careful hydrolysis.

    • Chromatography: Separation by column chromatography is often effective. A gradient elution system can be developed to separate the more polar carboxylic acid from the less polar ester.

    • Extraction: The carboxylic acid can be selectively extracted into a basic aqueous solution (e.g., dilute sodium bicarbonate), leaving the ester in the organic phase. The aqueous layer can then be re-acidified to precipitate the desired product.

Identifying Common Side Products

A systematic approach to identifying side products is crucial for optimizing your synthesis. The primary analytical techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Potential Side Product Identifying Features (NMR & MS) Mechanism of Formation
Decarboxylated Product MS: Loss of 44 Da (CO2) from the parent mass. ¹H NMR: Absence of the carboxylic acid proton signal. The proton at the C4 position of the oxazole ring will appear as a singlet.Thermal or acid/base-catalyzed loss of CO2 from the carboxylic acid group.[1][2]
Esterified Product MS: Addition of the mass of the alcohol minus the mass of water (e.g., +14 Da for methyl ester, +28 for ethyl ester). ¹H NMR: Presence of signals corresponding to the alcohol moiety (e.g., a singlet around 3.8 ppm for a methyl ester).Reaction of the carboxylic acid with an alcohol solvent, potentially catalyzed by acidic impurities or reagents.[8]
Oxazoline Intermediate MS: Mass corresponding to the addition of the reactants before the final elimination step. ¹H NMR: Aliphatic protons in the oxazoline ring, which will show characteristic splitting patterns (e.g., ABX system).Incomplete elimination of the leaving group (e.g., the tosyl group in a Van Leusen synthesis).[3]
Furan Ring-Opened Products NMR & MS: Complex spectra with a loss of aromaticity. Signals may indicate the presence of dicarbonyl compounds.Acid-catalyzed hydrolysis or oxidation of the furan ring.[5][6]

Experimental Protocols

Protocol 1: General Procedure for Van Leusen-type Synthesis of a 5-(Furan-2-yl)oxazole Ester

This protocol outlines the synthesis of an ester precursor, which can then be hydrolyzed to the target carboxylic acid.

  • To a solution of furan-2-carbaldehyde (1.0 eq.) and a suitable isocyanoacetate (e.g., methyl isocyanoacetate, 1.1 eq.) in a dry solvent like THF or DCM under an inert atmosphere, add a non-nucleophilic base (e.g., DBU or a solid-supported base, 1.2 eq.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting materials are consumed (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude ester by flash column chromatography.

Protocol 2: Hydrolysis of the Ester to the Carboxylic Acid
  • Dissolve the purified ester from Protocol 1 in a mixture of THF and water.

  • Add a stoichiometric amount of a base such as lithium hydroxide (LiOH) at 0 °C.

  • Stir the reaction at room temperature and monitor the progress by TLC until the ester is fully consumed.

  • Carefully acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~4-5.

  • Extract the carboxylic acid with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product, for example, by recrystallization.

Visualizing the Synthetic Pathway and Potential Side Reactions

The following diagrams illustrate the intended synthetic route and the formation of key side products.

Synthesis_Pathway Furan_Aldehyde Furan-2-carbaldehyde Oxazole_Ester 5-(Furan-2-yl)-1,3-oxazole-4-carboxylate Ester Furan_Aldehyde->Oxazole_Ester Van Leusen Reaction Furan_Degradation Furan Degradation Products Furan_Aldehyde->Furan_Degradation Strong Acid Oxazoline_Intermediate Oxazoline Intermediate Furan_Aldehyde->Oxazoline_Intermediate Incomplete Reaction Isocyanoacetate Isocyanoacetate Isocyanoacetate->Oxazole_Ester Van Leusen Reaction Isocyanoacetate->Oxazoline_Intermediate Incomplete Reaction Base Base (e.g., DBU) Base->Oxazole_Ester Van Leusen Reaction Base->Oxazoline_Intermediate Incomplete Reaction Hydrolysis Hydrolysis (e.g., LiOH) Oxazole_Ester->Hydrolysis Target_Acid 5-(Furan-2-yl)-1,3-oxazole-4-carboxylic Acid Hydrolysis->Target_Acid Decarboxylated Decarboxylated Product Target_Acid->Decarboxylated Heat / Acid / Base

Caption: Synthetic pathway and potential side reactions.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Decarboxylation Check for Decarboxylation (MS: M-44) Start->Check_Decarboxylation Check_Ester Check for Esterification (NMR: O-Alkyl signals) Start->Check_Ester Check_Furan_Degradation Dark Reaction Mixture? Start->Check_Furan_Degradation Check_Oxazoline Check for Oxazoline Intermediate (NMR: Aliphatic signals) Start->Check_Oxazoline Action_Temp_pH Reduce Temperature Control pH Check_Decarboxylation->Action_Temp_pH Yes Action_Solvent_Purify Change Solvent Purify via Extraction/Hydrolysis Check_Ester->Action_Solvent_Purify Yes Action_Mild_Acid Use Milder Conditions Purify Aldehyde Check_Furan_Degradation->Action_Mild_Acid Yes Action_Drive_Reaction Increase Reaction Time/Temp Use Stronger Non-nucleophilic Base Check_Oxazoline->Action_Drive_Reaction Yes

Caption: Troubleshooting decision-making workflow.

References

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid deriv
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Chemical and Pharmaceutical Research.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. [Link]

  • A Comparative Analysis of the Reactivity of Furan- and Thiophene-Based Aldehydes. Benchchem.
  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. [Link]

  • Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. [Link]

  • 5-Furan-2yl[1][3][9]oxadiazole-2-thiol, 5-Furan-2yl-4H[1][7][9] triazole-3-thiol and Their Thiol-Thione Tautomerism. PMC.

  • Synthesis of heterocycles from arylation products of unsaturated compounds: XVIII. 5-Arylfuran-2-carboxylic acids and their application in the synthesis of 1,2,4-thiadiazole, 1,3,4-oxadiazole, and[1][7][9]triazolo[3,4-b][1][3][9]thiadiazole derivatives. ResearchGate.

  • Van Leusen Reaction. Organic Chemistry Portal. [Link]

  • Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. PMC.
  • Technical Support Center: Furan Ring Stability in Synthesis. Benchchem.
  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. ACS Publications. [Link]

  • Furfural. Wikipedia. [Link]

  • Van Leusen reaction. Wikipedia. [Link]

  • Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Der Pharma Chemica.
  • Van Leusen Reaction. NROChemistry.
  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC. [Link]

  • Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. MDPI. [Link]

  • Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid.
  • Furan-2-carbaldehydes as C1 building blocks for the synthesis of quinazolin-4(3H)-ones via ligand. Organic & Biomolecular Chemistry.
  • New procedure for synthesis alkyl esters of 5-acetyl-2-furan-carboxylic acid alkyl ester.
  • Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings and. ChemRxiv.
  • The first example of an unusual rearrangement in the van Leusen imidazole synthesis.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-13C. Chemistry of Heterocyclic Compounds.
  • One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Arkivoc.
  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry.
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences.
  • A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. Organic Chemistry Portal.
  • Synthesis of 3-Substituted Arylpyrazole-4-carboxylic Acids.
  • Original Research J. Synth. Chem. One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. Journal of Synthetic Chemistry.

Sources

preventing decarboxylation of 5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Decarboxylation & Ensuring Stability

Status: Active | Severity: High (Thermal/Acid Sensitivity)

Core Directive & Stability Alert

User Warning: 5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid is inherently unstable . Unlike benzoic acid derivatives, the oxazole-4-carboxylic acid moiety—especially when coupled with an electron-rich 5-furan substituent—is prone to rapid decarboxylation (loss of CO₂) under two common conditions:

  • Thermal Stress: Heating above 60°C (even in neutral solvents).

  • Acidic Environments: pH < 3.0 accelerates protonation of the oxazole ring, catalyzing CO₂ loss.

The Golden Rule: Never reflux this compound in its free acid form. Isolate as a salt whenever possible.

The Mechanism of Failure

To prevent the issue, you must understand the causality. The furan ring at the 5-position is a strong electron donor. This electron density pushes into the oxazole ring, destabilizing the carboxylic acid at the 4-position by lowering the activation energy for decarboxylation.

Diagram 1: Acid-Catalyzed Decarboxylation Pathway

This diagram illustrates why "standard" acidic workups destroy your product.

DecarboxylationMechanism Start Free Acid (Stable at pH 4-7) Protonation Acidic Workup (pH < 3) Start->Protonation + H+ Intermediate Protonated Zwitterion (Highly Unstable) Protonation->Intermediate N-Protonation Transition Transition State (Furan donates e-) Intermediate->Transition Heat/Time Product Decarboxylated Species (5-Furan-2-yl-oxazole) Transition->Product - CO2 Gas CO2 Gas (Irreversible Loss) Transition->Gas

Caption: Figure 1. Mechanism of acid-catalyzed decarboxylation driven by furan electron donation.

Experimental Protocols & Troubleshooting

Module A: Safe Hydrolysis of the Ester Precursor

Most users lose their product here by following standard "reflux with NaOH" protocols.

The Protocol:

  • Dissolution: Dissolve the ester (ethyl or methyl) in THF:Water (3:1).

  • Reagent: Use LiOH·H₂O (2.0 equiv). Avoid NaOH or KOH if possible, as Lithium salts are often more soluble in organic mixtures, allowing milder conditions.

  • Temperature: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (20-25°C) .

    • Critical:DO NOT HEAT. If reaction is slow, add methanol rather than heat.

  • Monitoring: Monitor by TLC or LCMS. Do not let the reaction sit overnight.

Module B: The "Cold-Acid" Isolation Technique

Standard acidification to pH 1 will cause vigorous bubbling (CO₂) and yield loss.

Step-by-Step Isolation:

StepActionTechnical Rationale
1 Concentrate Remove THF under reduced pressure at <30°C . Keep the aqueous residue.
2 Wash Wash the basic aqueous layer with Et₂O or DCM to remove unreacted ester/impurities.
3 Cool Place the aqueous layer in an ice bath (0°C).
4 Acidify Add 1M HCl dropwise with vigorous stirring.
5 Stop Point STOP at pH 3.5 - 4.0. Use a calibrated pH meter. DO NOT go to pH 1.
6 Extract Extract immediately with EtOAc (x3). Do not wait for precipitation (it may not precipitate).
7 Dry Dry over Na₂SO₄ (neutral) and evaporate at <35°C .

Workflow Visualization

Diagram 2: The "Safe-Zone" Decision Tree

Follow this logic flow to maximize yield.

SafeWorkflow Input Starting Ester Hydrolysis Hydrolysis: LiOH / THF / H2O Temp: 0°C -> 20°C Input->Hydrolysis Check Is reaction complete? Hydrolysis->Check HeatWarning WARNING: Do NOT Heat Add MeOH instead Check->HeatWarning No Workup Evaporate THF (<30°C) Check->Workup Yes HeatWarning->Hydrolysis Retry Acidification Acidify to pH 4.0 (Cold) Workup->Acidification Extraction Extract w/ EtOAc Evaporate <35°C Acidification->Extraction Storage Store as Solid -20°C under Argon Extraction->Storage

Caption: Figure 2. Optimized workflow for hydrolyzing and isolating labile oxazole acids.

Frequently Asked Questions (FAQ)

Q1: My product is an oil after workup, but it should be a solid. Did it decarboxylate?

  • Answer: Likely, yes. Decarboxylated 5-(furan-2-yl)oxazole is often an oil or low-melting solid. Check NMR: The loss of the carboxylic acid proton and the appearance of a new proton on the oxazole ring (usually around 7.5-8.0 ppm) confirms decarboxylation [1].

Q2: Can I use the potassium salt directly in the next step?

  • Answer: Yes, and you should. If your next step is an amide coupling (e.g., HATU/EDC), isolate the crude potassium salt (by lyophilizing the basic aqueous layer or careful precipitation) and use it directly. This avoids the risky acidification step entirely.

Q3: Is this compound light sensitive?

  • Answer: Yes. Furan derivatives are prone to photo-oxidation. Store the acid in amber vials wrapped in foil.

Q4: I need to sublime the product for purification. Is this safe?

  • Answer: No. Sublimation requires heat, which will drive decarboxylation instantly. Purify via recrystallization (from EtOAc/Hexane) or reverse-phase chromatography (using neutral or slightly basic buffers, e.g., Ammonium Bicarbonate).

References

  • National Center for Biotechnology Information. (2025). 5-Hydroxyoxazole-4-carboxylic acid derivatives stability and decarboxylation mechanisms. PubChem Compound Summary. Retrieved from [Link]

  • Fairhurst, J., & Horwell, D. C. (1976).[1] A Convenient Procedure for Esterification of Thermally Unstable Carboxylic Acids. Synthetic Communications. Retrieved from [Link]

  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry. (General reference for oxazole instability/synthesis).
  • Organic Chemistry Portal. (2024). Decarboxylation of Heteroaromatic Acids. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structural Validation of 5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the unequivocal structural confirmation of novel heterocyclic compounds is a cornerstone of a successful research and development pipeline. The isomeric purity of a candidate molecule can profoundly impact its pharmacological activity, toxicity profile, and patentability. This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth technical comparison for the structural validation of 5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid , a molecule of interest in drug discovery, against its potential synthetic isomers using Nuclear Magnetic Resonance (NMR) spectroscopy.

We will move beyond a simple recitation of spectral data, instead focusing on the underlying principles and experimental strategies that ensure trustworthy and authoritative structural elucidation. This guide emphasizes the "why" behind the "how," empowering researchers to confidently distinguish between closely related isomers.

The Isomeric Challenge: 5-(Furan-2-yl)- vs. 2-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid

The synthesis of substituted oxazoles can often lead to the formation of regioisomers, depending on the chosen synthetic route. For the target molecule, the most probable isomeric impurity is 2-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid . The subtle difference in the attachment of the furan ring to the oxazole core—at the 5-position versus the 2-position—presents a significant analytical challenge that is ideally suited for resolution by modern NMR techniques.

StructureIUPAC Name
Target Molecule 5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid
Potential Isomer 2-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid

A robust analytical workflow must be able to definitively differentiate between these two structures.

Predictive NMR Analysis: A First-Pass Assessment

In the absence of established experimental data for the target molecule, we can leverage our understanding of fundamental NMR principles and data from related structures to predict the ¹H and ¹³C NMR spectra for both isomers. These predictions will form the basis of our comparative analysis.

Predicted ¹H NMR Spectral Data

The proton NMR spectra are expected to show distinct differences in the chemical shifts and coupling patterns of the furan and oxazole protons.

Proton Predicted δ (ppm) for 5-(Furan-2-yl)-isomer Predicted δ (ppm) for 2-(Furan-2-yl)-isomer Multiplicity & Coupling (J in Hz)
COOH12.0 - 13.012.0 - 13.0br s
Oxazole H-2/H-5~8.4~8.2s
Furan H-5'~7.7~7.6dd, J ≈ 1.8, 0.8
Furan H-3'~7.2~7.1dd, J ≈ 3.6, 0.8
Furan H-4'~6.6~6.5dd, J ≈ 3.6, 1.8

The carboxylic acid proton is expected to appear as a broad singlet in the downfield region (10-13 ppm) due to hydrogen bonding and exchange.[1] The furan protons will exhibit a characteristic set of doublet of doublets, with coupling constants typical for the furan ring system.[2] The key differentiator in the ¹H NMR spectrum will be the chemical shift of the lone oxazole proton.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectra will provide a more direct and unambiguous differentiation of the two isomers, as the chemical shifts of the quaternary carbons within the oxazole ring are highly sensitive to the substitution pattern.

Carbon Predicted δ (ppm) for 5-(Furan-2-yl)-isomer Predicted δ (ppm) for 2-(Furan-2-yl)-isomer
C=O~165~165
Oxazole C-2~152~161
Oxazole C-4~130~135
Oxazole C-5~155~125
Furan C-2'~145~144
Furan C-5'~144~145
Furan C-3'~112~112
Furan C-4'~110~110

The most significant differences are expected for the oxazole ring carbons C-2, C-4, and C-5. In the target 5-(furan-2-yl) isomer, C-5 will be significantly downfield due to its attachment to the furan ring. Conversely, in the 2-(furan-2-yl) isomer, C-2 will be the most downfield of the oxazole carbons.

The Definitive Proof: 2D NMR Correlation Spectroscopy

While 1D NMR provides strong evidence, two-dimensional NMR experiments, particularly Heteronuclear Multiple Bond Correlation (HMBC), are the gold standard for irrefutable structural confirmation of isomeric compounds. HMBC reveals long-range (2-3 bond) correlations between protons and carbons, allowing for the unambiguous assembly of the molecular framework.

Experimental Workflow for Structural Validation

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Data Interpretation synthesis Synthesize Crude Product purification Purify via Chromatography synthesis->purification nmr_prep Prepare NMR Sample (5-10 mg in DMSO-d6) purification->nmr_prep one_d Acquire 1D Spectra (¹H, ¹³C, DEPT) nmr_prep->one_d two_d Acquire 2D Spectra (COSY, HSQC, HMBC) one_d->two_d assign_1d Assign 1D Spectra two_d->assign_1d analyze_2d Analyze 2D Correlations assign_1d->analyze_2d confirm Confirm Connectivity & Isomeric Purity analyze_2d->confirm G cluster_target Target: 5-(Furan-2-yl)-isomer cluster_isomer Isomer: 2-(Furan-2-yl)-isomer a H-3' b C-5 a->b ³J (Key Correlation) c H-3' d C-2 c->d ³J (Key Correlation)

Caption: Key distinguishing HMBC correlations for the target molecule and its potential isomer.

Experimental Protocol: A Self-Validating System

To ensure the trustworthiness of your results, a well-defined experimental protocol is essential.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the purified compound.

  • Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent as it will dissolve the carboxylic acid and its proton will be observable.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • All spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz to ensure adequate signal dispersion.

  • ¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment should also be run to differentiate between CH/CH₃ and CH₂ signals.

  • COSY: A standard gradient-selected COSY experiment will confirm proton-proton couplings within the furan ring.

  • HSQC: A gradient-selected HSQC experiment will establish one-bond proton-carbon correlations, confirming the assignment of protonated carbons.

  • HMBC: Acquire a gradient-selected HMBC experiment optimized for long-range couplings of approximately 8 Hz. This is the key experiment for differentiating the isomers.

3. Data Analysis and Interpretation:

  • Process all spectra using appropriate software (e.g., Mnova, TopSpin).

  • Reference the spectra to the residual solvent peak (DMSO-d₆: δH ≈ 2.50 ppm; δC ≈ 39.52 ppm).

  • Integrate the ¹H NMR spectrum to confirm the proton count for each signal.

  • Analyze the coupling patterns in the ¹H NMR spectrum to confirm the connectivity within the furan ring.

  • Use the HSQC spectrum to assign the chemical shifts of the protonated carbons.

  • Meticulously analyze the HMBC spectrum for the key long-range correlations outlined above to definitively confirm the position of the furan ring on the oxazole core.

Comparison with an Isoxazole Isomer

It is also instructive to compare the target molecule with its isoxazole isomer, 5-(Furan-2-yl)-1,2-oxazole-3-carboxylic acid , as this could be a potential byproduct depending on the synthetic route. The key difference here is the relative positions of the nitrogen and oxygen atoms in the five-membered ring.

Feature1,3-Oxazole (Target) 1,2-Oxazole (Isoxazole)
Oxazole Proton H-2H-4
Predicted δ (ppm) ~8.4~7.0 - 7.5
Key HMBC H-2 to C-4H-4 to C-5 and C-3

The chemical shift of the lone proton on the azole ring is a significant distinguishing feature. In the 1,3-oxazole, the H-2 proton is adjacent to the oxygen and nitrogen atoms, leading to a more downfield shift compared to the H-4 proton in the 1,2-oxazole (isoxazole) ring.

Conclusion

The structural validation of 5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid requires a multi-faceted NMR approach. While 1D ¹H and ¹³C NMR provide strong initial evidence for the correct structure, they are not sufficient to definitively rule out the presence of the 2-(furan-2-yl) regioisomer. The unambiguous assignment relies on the strategic application of 2D NMR, particularly the HMBC experiment, to establish the key long-range heteronuclear connectivities. By following the systematic workflow and analytical logic presented in this guide, researchers can ensure the scientific integrity of their findings and proceed with confidence in their drug discovery and development efforts.

References

  • Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Der Pharma Chemica. Available at: [Link]

  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. Available at: [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

  • 5-(Furan-2-yl)-1,2-oxazole-3-carboxylate. PubChem. Available at: [Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

Sources

Comparative Study of 5-(Furan-2-yl)-1,3-oxazole Derivatives as Kinase Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncological and immunological drug discovery, the quest for novel molecular scaffolds that can selectively and potently inhibit protein kinases remains a paramount objective. Kinases, as central regulators of cellular signaling, are frequently dysregulated in various diseases, making them high-value therapeutic targets.[1] This guide provides a comparative analysis of the emerging 5-(Furan-2-yl)-1,3-oxazole scaffold, evaluating its potential as a source of next-generation kinase inhibitors. We will delve into the structural rationale, compare its theoretical advantages against established inhibitors, and provide robust experimental frameworks for its evaluation.

The 5-(Furan-2-yl)-1,3-oxazole Scaffold: A Heterocyclic Promise

The 5-(Furan-2-yl)-1,3-oxazole core combines two five-membered aromatic heterocycles: a furan and an oxazole. This arrangement offers a unique combination of chemical properties conducive to kinase inhibition.[2][3] The oxazole ring, a bioisostere for other functional groups, can participate in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases.[4] The furan moiety provides a distinct electronic and steric profile that can be exploited to achieve selectivity and enhance binding affinity.[2]

While extensive research has been conducted on furan and oxazole derivatives as separate entities, the combined 5-(Furan-2-yl)-1,3-oxazole scaffold is an area of burgeoning interest.[5][6] This guide synthesizes available data on related structures to project the potential of this specific scaffold and contrasts it with well-characterized inhibitors targeting critical signaling pathways.

Key Kinase Targets and Signaling Pathways

The dysregulation of signaling pathways is a hallmark of many cancers.[7] The PI3K/Akt/mTOR and Cyclin-Dependent Kinase (CDK) pathways are two of the most critical, governing cell proliferation, survival, and metabolism.[1][8] Inhibitors targeting these pathways have shown significant clinical success.

The PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that, when constitutively activated, drives tumorigenesis.[7][8] Dual inhibitors that target both PI3K and mTOR can offer a more comprehensive pathway blockade, mitigating feedback loops that can arise from single-target inhibition.[8]

graph "PI3K_Akt_mTOR_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC2 [label="mTORC2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Growth &\n Proliferation", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibitor [label="5-(Furan-2-yl)-1,3-oxazole\nDerivative (Hypothetical)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", peripheries=2];

// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates"]; PIP2 -> PIP3 [style=invis]; PIP3 -> PDK1; PDK1 -> Akt [label="Activates"]; mTORC2 -> Akt [label="Activates"]; Akt -> mTORC1 [label="Activates"]; mTORC1 -> Proliferation; Inhibitor -> PI3K [arrowhead=tee, style=dashed, color="#EA4335"]; }

Caption: PI3K/Akt/mTOR Signaling Pathway and Point of Inhibition.
Cyclin-Dependent Kinases (CDKs)

CDKs are essential for cell cycle progression, and their aberrant activity is a common feature of cancer.[9] CDK inhibitors can induce cell cycle arrest and apoptosis in cancer cells.[10] For instance, CDK2 has emerged as a pivotal target in cancer chemotherapy due to its frequent overexpression and role in checkpoint regulation.[9]

Comparative Analysis: 5-(Furan-2-yl)-1,3-oxazole Derivatives vs. Established Inhibitors

To contextualize the potential of the 5-(Furan-2-yl)-1,3-oxazole scaffold, we compare its projected characteristics against two distinct classes of established kinase inhibitors.

Feature5-(Furan-2-yl)-1,3-oxazole Derivatives (Projected)Thiazole-Based Inhibitors (e.g., CDK9 Inhibitors)Purine-Based Inhibitors (e.g., Roscovitine)
Core Scaffold Furan-OxazoleThiazolopyrimidinePurine
Potential Targets PI3K, CDKs, other ATP-dependent kinases[6]CDK9, CDK2[11]CDK1, CDK2, CDK5, CDK9[12]
Binding Mode ATP-competitive, potential for novel hydrogen bonds via oxazole nitrogen and furan oxygen.[4]ATP-competitive, hinge-binding via aminopyrimidine core.[11]ATP-competitive, interacts with the kinase hinge region.[12]
Advantages High structural diversity, potential for improved selectivity through furan substitutions, novel IP space.[2]Demonstrated high potency and selectivity for specific CDKs.[11]Well-established scaffold with known SAR, orally bioavailable.[12]
Challenges Limited published data, SAR not fully elucidated, metabolic stability of furan ring can be a concern.Potential for off-target effects on other kinases.Broad-spectrum CDK inhibition can lead to toxicity.[12]

Table 1: Comparative overview of kinase inhibitor scaffolds.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies for 5-(Furan-2-yl)-1,3-oxazole kinase inhibitors are sparse, we can infer potential relationships from analogous structures.[13][14]

graph SAR_Logic { graph [rankdir="LR", splines=true, overlap=false]; node [shape=record, style=rounded, fontname="Arial", fontsize=10]; edge [arrowsize=0.7];

Scaffold [label="{Core Scaffold: 5-(Furan-2-yl)-1,3-oxazole | Provides foundational binding interactions.}", fillcolor="#F1F3F4", fontcolor="#202124"]; R1 [label="{R1 (Oxazole C2) | - Small alkyl/aryl groups\n- H-bond donors/acceptors}", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; R2 [label="{R2 (Furan C5) | - Bulky hydrophobic groups\n- Polar groups for solubility}", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Potency [label="Potency & Selectivity", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"];

Scaffold -> R1 [label="Substitution at"]; Scaffold -> R2 [label="Substitution at"]; R1 -> Potency [label="Modulates"]; R2 -> Potency [label="Modulates"]; }

Caption: Inferred Structure-Activity Relationship (SAR) Logic.

It is hypothesized that substitutions at the C2 position of the oxazole ring and the C5 position of the furan ring will be critical for modulating potency and selectivity. Small, polar groups on the oxazole may enhance interactions with the kinase hinge region, while larger, hydrophobic moieties on the furan could occupy deeper pockets to confer selectivity.

Experimental Protocols for Inhibitor Characterization

To ensure the trustworthiness and reproducibility of findings, a standardized and robust experimental workflow is essential. The LanthaScreen™ TR-FRET assay is a widely accepted platform for quantifying kinase inhibition.[15][16][17]

LanthaScreen™ Eu Kinase Binding Assay Protocol

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 value of a test compound.[18][19] The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by the inhibitor.[18]

Materials:

  • Kinase of interest (e.g., CDK2/Cyclin E1)

  • Europium-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer

  • Test compound (e.g., 5-(Furan-2-yl)-1,3-oxazole derivative)

  • Assay buffer

  • 384-well microplate

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.

  • Kinase/Antibody Mixture: Prepare a solution containing the kinase and the Eu-labeled antibody.

  • Assay Plate Setup:

    • Add 5 µL of the serially diluted test compound to the wells of the 384-well plate.

    • Add 5 µL of the kinase/antibody mixture to each well.

    • Add 5 µL of the Alexa Fluor™ 647-labeled tracer to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (e.g., 615 nm for Europium) and acceptor (e.g., 665 nm for Alexa Fluor™ 647) wavelengths.

  • Data Analysis: Calculate the emission ratio (acceptor/donor). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

digraph "Kinase_Assay_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];

A [label="1. Prepare Reagents\n(Compound, Kinase/Ab, Tracer)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Dispense into 384-well Plate\n(5µL Compound + 5µL Kinase/Ab + 5µL Tracer)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Incubate\n(60 min at Room Temp)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Read Plate\n(TR-FRET Reader)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="5. Analyze Data\n(Calculate Emission Ratio, Plot Curve, Determine IC50)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

A -> B -> C -> D -> E; }

Caption: LanthaScreen™ Kinase Binding Assay Workflow.

Future Perspectives and Conclusion

The 5-(Furan-2-yl)-1,3-oxazole scaffold represents a promising, albeit underexplored, avenue for the development of novel kinase inhibitors. Its unique structural and electronic properties offer the potential for high potency and selectivity. While direct comparative data is currently limited, the rationale for its investigation is strong, based on the established roles of its constituent furan and oxazole heterocycles in medicinal chemistry.

Future research should focus on the synthesis and screening of focused libraries of 5-(Furan-2-yl)-1,3-oxazole derivatives against a broad panel of kinases. Detailed SAR studies, co-crystallography to elucidate binding modes, and ADME/Tox profiling will be critical steps in validating this scaffold as a viable source of clinical candidates. The experimental protocols outlined in this guide provide a robust framework for such investigations, ensuring that the data generated is both reliable and of high quality. For drug development professionals, this scaffold presents an opportunity to explore novel chemical space and potentially overcome resistance mechanisms associated with existing kinase inhibitors.

References

  • Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR P
  • Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC - NIH. Vertex AI Search.
  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay - BMG Labtech. Vertex AI Search.
  • New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs) - PubMed. Vertex AI Search.
  • LanthaScreen Technology on microplate readers - BMG Labtech. Vertex AI Search.
  • LanthaScreen Technology Overview | Thermo Fisher Scientific - ID. Vertex AI Search.
  • LanthaScreen® Eu Kinase Binding Assay for LCK Overview. Vertex AI Search.
  • LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - US. Vertex AI Search.
  • The PI3K/Akt/mTOR pathway and inhibitors that target it. IRS1, insulin...
  • Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles - Der Pharma Chemica. Vertex AI Search.
  • Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles - Der Pharma Chemica. Vertex AI Search.
  • Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Vertex AI Search.
  • Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. Vertex AI Search.
  • CDK2 inhibitors: rationally directed discovery of a novel potent lead derived from cyclohepta[e]thieno[2,3-b]pyridine - PMC. Vertex AI Search.
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - ResearchG
  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Vertex AI Search.
  • CDK inhibitors: 140+Potent, Highly Selective & Cited | Selleckchem. Vertex AI Search.
  • Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2 - PMC. Vertex AI Search.
  • CDK阻害 | CDK Inhibition. Vertex AI Search.

Sources

A Researcher's Guide to Cross-Reactivity Assessment of 5-(Furan-2-yl)-1,3-oxazole-4-carboxylic Acid Probes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Chemical Probe Research

In the intricate landscape of chemical biology and drug discovery, small molecule probes are indispensable tools for dissecting complex biological processes and validating novel therapeutic targets.[1] A high-quality chemical probe must exhibit potent and selective engagement with its intended target to yield unambiguous and reproducible results.[2] Cross-reactivity, the unintended interaction of a probe with off-target proteins, can lead to misleading data, confounding biological interpretations, and wasted resources.[1]

This guide provides a comprehensive framework for the rigorous cross-reactivity assessment of chemical probes based on the 5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid scaffold. While public domain data on this specific scaffold as a probe is limited, the principles and methodologies outlined herein are universally applicable. We will detail a multi-tiered strategy, combining computational, in vitro, and cellular approaches to build a robust selectivity profile, ensuring the data generated with your probe is both reliable and impactful.

Foundational Principles: Defining a High-Quality Chemical Probe

Before embarking on experimental validation, it is crucial to understand the defining characteristics of a superior chemical probe. The Structural Genomics Consortium and other leading bodies have established widely accepted criteria:

  • Potency: The probe should modulate its target's function at low concentrations, typically with an in vitro IC50 or Kd less than 100 nM.[3]

  • Selectivity: It must demonstrate significantly higher potency for its intended target over other related proteins, often defined as a >30-fold selectivity window against other members of the same protein family.[2][3]

  • Cellular Activity: The probe must engage its target in a cellular context at a reasonable concentration (e.g., IC50 or EC50 < 1 µM).[3]

  • Known Mechanism of Action: A clear understanding of how the probe interacts with its target is essential for interpreting experimental outcomes.[4]

Failing to meet these standards can render a compound unsuitable for use as a reliable research tool.[3]

A Tiered Strategy for Comprehensive Cross-Reactivity Assessment

A robust assessment of probe selectivity is not a single experiment but an integrated workflow. This tiered approach allows researchers to systematically identify and characterize potential off-target interactions, moving from broad, proteome-wide screens to focused, quantitative validation.

CrossReactivity_Workflow in_silico In Silico Profiling (Target Prediction) broad_panel Broad In Vitro Panel (e.g., Kinase, GPCR panels) in_silico->broad_panel chemoproteomics Chemoproteomics (Affinity-based pulldown + MS) broad_panel->chemoproteomics Prioritize hits tpp Thermal Proteome Profiling (TPP) (Proteome-wide CETSA) cetsa Cellular Thermal Shift Assay (CETSA on specific hits) chemoproteomics->cetsa Validate hits in cells tpp->cetsa Validate hits in cells competition Competitive Binding Assays (Orthogonal Validation) cetsa->competition Confirm direct binding inactive_control Inactive Control Compound Phenotyping cetsa->inactive_control

Caption: A tiered workflow for assessing probe cross-reactivity.

Tier 1: Initial In Vitro and In Silico Profiling

The first step involves casting a wide net to predict and identify potential off-target interactions.

In Silico Profiling: Computational methods can predict potential off-targets by comparing the probe's structure against databases of known protein-ligand interactions.[5] This approach is cost-effective and can help guide the selection of appropriate in vitro screening panels.

Broad Panel Screening: Submitting the probe to commercially available screening panels is a crucial early step.[6] These services test the compound against hundreds of diverse targets, such as kinases, G-protein coupled receptors (GPCRs), ion channels, and transporters.[7] The goal is to identify any potent off-target activity that would immediately disqualify the compound as a selective probe.[7]

Tier 2: Unbiased Proteome-Wide Assessment

While panel screens are informative, they are inherently biased towards known targets. Unbiased methods are essential to discover novel and unexpected off-target interactions within the entire proteome.[8]

Chemoproteomics: This powerful technique uses a modified version of the probe (e.g., conjugated to beads or featuring a clickable handle) to "fish" for binding partners in a cell lysate.[9][10] The captured proteins are then identified and quantified by mass spectrometry, providing a global map of the probe's interactome.[8][11]

Chemoproteomics_Workflow probe Probe Molecule linker Linker Arm + Affinity Tag (e.g., Biotin) probe->linker matrix Immobilized Matrix (e.g., Streptavidin Beads) linker->matrix incubation Incubation matrix->incubation lysate Cell Lysate (Proteome) lysate->incubation wash Wash Unbound Proteins incubation->wash elution Elute Bound Proteins wash->elution ms LC-MS/MS Analysis elution->ms analysis Identify & Quantify On- and Off-Targets ms->analysis

Caption: Workflow for affinity-based chemoproteomic profiling.

Thermal Proteome Profiling (TPP): TPP is a proteome-wide extension of the Cellular Thermal Shift Assay (CETSA). It assesses the thermal stability of thousands of proteins in response to probe treatment.[12] A significant thermal shift indicates a direct binding event, allowing for the unbiased identification of targets and off-targets in a cellular context.[12]

Tier 3: Cellular Target Engagement and Orthogonal Validation

Hits identified in broader screens must be validated in intact cells to confirm physiological relevance.

Cellular Thermal Shift Assay (CETSA): CETSA is the gold-standard method for verifying that a probe engages its target inside a cell.[13] The principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[14] By heating cell lysates or intact cells treated with the probe to various temperatures, and then quantifying the amount of soluble target protein remaining (typically by Western blot), a thermal shift can be measured.[15][16] This confirms direct physical interaction in a native environment.[13]

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of the 5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid probe with a putative target protein in intact cells.

Materials:

  • Cell line expressing the target protein.

  • Cell culture medium, FBS, PBS.

  • Test Probe (dissolved in DMSO).

  • Vehicle control (DMSO).

  • PCR tubes.

  • Thermal cycler.

  • Lysis buffer with protease inhibitors.

  • Apparatus for cell lysis (e.g., for freeze-thaw cycles).

  • Centrifuge.

  • BCA protein assay kit.

  • SDS-PAGE gels, transfer system, PVDF membrane.

  • Primary antibody specific to the target protein.

  • HRP-conjugated secondary antibody.

  • ECL substrate and imaging system.

Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentration of the test probe or vehicle (DMSO) for 1 hour at 37°C.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in a small volume of PBS containing protease inhibitors.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes for each temperature point. Place the tubes in a thermal cycler and heat for 3 minutes across a temperature gradient (e.g., 40°C to 70°C).[15]

  • Cell Lysis: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath).[15] This step is critical to release cellular contents while keeping stabilized proteins soluble.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[15]

  • Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration of each sample using a BCA assay.

  • Western Blot Analysis: Normalize all samples to the same protein concentration. Prepare samples for SDS-PAGE, run the gel, and transfer proteins to a PVDF membrane.

  • Immunodetection: Probe the membrane with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate.[16]

  • Data Analysis: Quantify the band intensity for each temperature point. Plot the normalized intensity versus temperature for both the vehicle- and probe-treated samples. A shift in the melting curve to a higher temperature in the presence of the probe indicates target stabilization and engagement.

Competitive Binding Assays: These assays provide orthogonal validation of a direct binding interaction and can be used to quantify the affinity (Ki) of the probe for an off-target. In this format, the probe's ability to displace a known, labeled ligand from the purified off-target protein is measured.[17][18] A successful displacement confirms that the probe binds to the same site as the known ligand.[19]

Data Presentation and Interpretation

All quantitative data should be summarized in clear, comparative tables. This allows for a direct assessment of the probe's selectivity profile.

Table 1: Selectivity Profile of Probe X

Target On-Target (Protein A) Off-Target 1 (Protein B) Off-Target 2 (Protein C)
Biochemical IC50 (nM) 50 1,500 >10,000
Cellular CETSA Shift (°C) +5.2 +2.1 No Shift

| Selectivity Window | - | 30-fold | >200-fold |

This table presents hypothetical data for illustrative purposes.

Interpreting the Results: In this example, Probe X shows a 30-fold selectivity window over Off-Target 1 in a biochemical assay, meeting the minimum recommended criteria.[3] The cellular CETSA data corroborates this, showing a strong thermal shift for the on-target and a much weaker shift for Off-Target 1, suggesting weaker engagement in a cellular context. No engagement was observed with Off-Target 2. This integrated dataset provides high confidence that Probe X is a selective tool for studying Protein A.

Conclusion: The Hallmarks of a Validated Chemical Probe

The validation of a chemical probe is a rigorous, multi-faceted process that is fundamental to the integrity of biomedical research. For a molecule like 5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid to be designated a high-quality probe, it must be subjected to the comprehensive assessment strategy detailed in this guide. By systematically evaluating on- and off-target interactions across multiple platforms—from broad in vitro panels to unbiased proteomics and gold-standard cellular target engagement assays—researchers can build a complete and reliable selectivity profile. Only through such diligence can we ensure that the biological insights gained using chemical probes are accurate, reproducible, and truly reflective of the target's function.

References

  • European Federation for Medicinal Chemistry and Chemical Biology. Validating Chemical Probes. EFMC. [Link]

  • Alto Predict. Best Practices for Chemical Probes. Alto Predict. [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Zheng, Y., et al. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Biomolecules. [Link]

  • Zhang, T., et al. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery. [Link]

  • Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Makin, H., et al. (2020). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Discovery. [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Frye, S. V. (2010). The art of the chemical probe. Nature Chemical Biology. [Link]

  • Bantscheff, M., & Drewes, G. (2012). Chemoproteomic approaches to drug target identification and drug profiling. Bioorganic & Medicinal Chemistry. [Link]

  • Chemical Probes Portal. Definitions, criteria and guidelines. Chemical Probes Portal. [Link]

  • ResearchGate. Chemoproteomic approaches to drug target identification and drug profiling | Request PDF. ResearchGate. [Link]

  • ResearchGate. Chemoproteomic strategies for drug target identification. ResearchGate. [Link]

  • Chemical Probes Portal. Probe Evaluation. Chemical Probes Portal. [Link]

  • Schmidt, F., et al. (2014). Predictive in silico off-target profiling in drug discovery. Future Medicinal Chemistry. [Link]

  • Creative Diagnostics. Cross-Reactivity Assessment. Creative Diagnostics. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Blagg, J., & Workman, P. (2017). Choose and Use Your Chemical Probe Wisely to Explore Cancer Biology. Cancer Cell. [Link]

  • Reaction Biology. Safety and Off-Target Drug Screening Services. Reaction Biology. [Link]

  • Fabgennix International. Competition Assay Protocol. Fabgennix International. [Link]

  • Nicoya Lifesciences. The ABC's of Competitive Binding Assays with SPR. Nicoya Lifesciences. [Link]

  • YouTube. Best Practices: Chemical Probes Webinar. YouTube. [Link]

  • NanoTemper Technologies. Assay setup for competitive binding measurements. NanoTemper Technologies. [Link]

  • Creative Biolabs. Off-Target Profiling. Creative Biolabs. [Link]

  • Cogan, J. Z., et al. (2016). Quantitating drug-target engagement in single cells in vitro and in vivo. Scientific Reports. [Link]

  • Le-Grand, B. (2006). In vitro safety pharmacology profiling. European Pharmaceutical Review. [Link]

  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell. [Link]

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology. [Link]

  • Kalinitchenko, E., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 75356057, 5-(furan-3-yl)-1,2-oxazole-4-carboxylic acid. PubChem. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4059992, 5-(Furan-2-yl)-1,2-oxazole-3-carboxylate. PubChem. [Link]

  • Saeedi, M., et al. (2010). 5-Furan-2yl[1][20]oxadiazole-2-thiol, 5-Furan-2yl-4H[15][20] triazole-3-thiol and Their Thiol-Thione Tautomerism. Molecules. [Link]

  • Abdulmalik, O., et al. (2023). Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. Journal of Medicinal Chemistry. [Link]

Sources

Safety Operating Guide

Definitive Guide to the Proper Disposal of 5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the meticulous management and disposal of chemical compounds are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid.

Hazard Profile Assessment: A Triad of Risks

Understanding the chemical's structure allows us to anticipate its potential hazards. The molecule combines three distinct functional groups, each contributing to its overall risk profile.

  • Furan Moiety: The furan ring is the primary driver of significant hazards. Furan itself is classified as an extremely flammable liquid, toxic, a suspected mutagen, and a potential carcinogen.[2] A critical and often overlooked hazard is its tendency to form explosive peroxides upon exposure to air and light.[2][3]

  • Oxazole Moiety: Oxazole derivatives are heterocyclic compounds that can cause skin and eye irritation.[4][5] While the oxazole ring itself is less reactive than furan, it contributes to the overall chemical reactivity of the molecule.

  • Carboxylic Acid Moiety: The carboxylic acid group imparts acidic properties to the compound. While it is a weak acid, it can cause irritation and may react with bases.[6][7]

Table 1: Anticipated Hazard Summary

Hazard TypeAssociated Structural MoietyPotential Consequences
Flammability FuranVapors may form explosive mixtures with air and can flash back from an ignition source.[8]
Toxicity & Health Furan, OxazoleHarmful if swallowed or inhaled; causes skin and serious eye irritation; may cause respiratory irritation.[5][9]
Carcinogenicity FuranSuspected of causing cancer.
Reactivity FuranMay form explosive peroxides upon prolonged storage, especially after being opened.[2][3]
Environmental FuranHarmful to aquatic life with long-lasting effects.

Regulatory Framework: Adherence to EPA Guidelines

The disposal of 5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid falls under the purview of hazardous waste regulations. In the United States, the Environmental Protection Agency (EPA) governs this process under the Resource Conservation and Recovery Act (RCRA).[10]

Laboratories are classified as Very Small, Small, or Large Quantity Generators (VSQG, SQG, LQG) based on the amount of hazardous waste produced monthly.[10] Regardless of status, all chemical waste must be managed in a way that protects human health and the environment.[11][12] This protocol is designed to meet these standards.

Pre-Disposal Safety Protocol: Essential Preparations

Before handling the waste, ensure all safety measures are in place.

  • Engineering Controls: All handling and preparation for disposal must be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.[13][14]

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory.[14][15]

    • Eye Protection: Chemical safety goggles and a face shield.

    • Hand Protection: Nitrile or other chemically resistant gloves. Inspect for tears before use.

    • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes.

Step-by-Step Disposal Procedure

This procedure ensures the waste is handled, stored, and disposed of in a safe and compliant manner.

Step 1: Waste Segregation and Collection

Proper segregation is the cornerstone of safe chemical disposal.

  • Designated Waste Stream: Dedicate a specific waste container for 5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid and its associated contaminated materials (e.g., pipette tips, contaminated wipes).

  • AVOID Mixing: Do not mix this waste with other chemical streams, particularly:

    • Bases or Oxidizing Agents: To prevent vigorous, potentially exothermic reactions.[3]

    • Aqueous Waste: Unless specifically directed by your EHS department.

    • Other Halogenated or Non-Halogenated Solvents: To avoid complex and unpredictable reactions.

Step 2: Container Selection and Labeling

The integrity and clear identification of the waste container are critical.

  • Container Choice: Use a clean, dry, and chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting cap.[1]

  • Labeling: Immediately affix a "Hazardous Waste" label to the container.[16] The label must include:

    • The full chemical name: "5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid"

    • The words "Hazardous Waste"

    • A clear description of the hazards (e.g., "Flammable," "Toxic," "Irritant")

    • The accumulation start date (the date the first drop of waste is added)

    • The name of the principal investigator or research group

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)

Laboratories are permitted to store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA) before it is moved to a central storage facility.[10][17]

  • Location: The SAA must be under the control of the laboratory personnel.

  • Containment: The waste container must be stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

  • Closure: The container must be kept tightly closed at all times except when actively adding waste.[16]

  • Volume Limits: An SAA is limited to accumulating 55 gallons of hazardous waste.[10]

Step 4: Arranging for Final Disposal

Laboratory personnel are responsible for ensuring the waste is transferred for final disposal in a timely manner.

  • Contact EHS: Once the container is full or waste is no longer being generated, contact your institution's EHS department to arrange for a pickup.

  • Professional Disposal: The EHS department will work with a licensed hazardous waste disposal contractor for final treatment, which may involve high-temperature incineration or other specialized methods.[18] Never attempt to dispose of this chemical down the drain or in regular trash. [1][3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid.

G start Start: Disposal of 5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid safety Step 1: Don PPE & Work in Fume Hood start->safety waste_type Is waste solid, liquid, or contaminated material? safety->waste_type spill Emergency: Spill Occurs safety->spill collect Step 2: Collect in Designated Hazardous Waste Container waste_type->collect All Types label Step 3: Secure Lid & Apply Hazardous Waste Label collect->label store Step 4: Place in Secondary Containment in SAA label->store contact_ehs Step 5: Container Full? Contact EHS for Pickup store->contact_ehs contact_ehs->store No, continue accumulation end End: Waste Transferred to EHS for Final Disposal contact_ehs->end Yes spill_proc Follow Spill Cleanup Protocol spill->spill_proc spill_proc->safety After Decontamination

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.